5-Bromonicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQRXZIMSKLRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182890 | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28733-43-9 | |
| Record name | 5-Bromonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromonicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 5-Bromonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 5-bromonicotinamide, a key building block in the development of various pharmaceutical compounds. This document details established synthetic routes, offers in-depth experimental protocols, and presents purification strategies to achieve high-purity material suitable for research and drug development applications.
Synthesis of this compound
The most common and efficient synthesis of this compound originates from 5-bromonicotinic acid. The overall process involves two main stages: the synthesis of the precursor, 5-bromonicotinic acid, followed by its conversion to this compound.
Synthesis of 5-Bromonicotinic Acid
The primary route to 5-bromonicotinic acid is the direct bromination of nicotinic acid. This method is known for its high yield and purity.[1][2]
Reaction Scheme:
Experimental Protocol: Direct Bromination of Nicotinic Acid [1][2][3]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reagents: To the flask, add nicotinic acid, thionyl chloride, and a catalytic amount of powdered iron (0.5-5.0 wt% of the nicotinic acid).[2][3]
-
Bromine Addition: Heat the mixture to 70-80°C with stirring. Slowly add bromine dropwise over a period of 2 hours.[3]
-
Reaction: Reflux the reaction mixture with continuous stirring for 6-14 hours.[3]
-
Work-up: After cooling, carefully hydrolyze the reaction mixture with water. Adjust the pH of the solution to 2.5-3.0 using an inorganic base to precipitate the crude 5-bromonicotinic acid.[3]
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
Quantitative Data for 5-Bromonicotinic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | Nicotinic Acid | [1][2] |
| Key Reagents | Thionyl chloride, Bromine, Iron powder | [1][2] |
| Reported Yield | 93% | [1] |
| Reported Purity | 100% (GLC) | [1] |
| Purification Method | Recrystallization from isopropyl alcohol | [1] |
Synthesis of this compound from 5-Bromonicotinic Acid
The conversion of 5-bromonicotinic acid to this compound is typically achieved via an acyl chloride intermediate.
Reaction Scheme:
Experimental Protocol: Amidation of 5-Bromonicotinic Acid
This protocol is based on general methods for amide synthesis from carboxylic acids.[4][5][6]
-
Acyl Chloride Formation:
-
In a fume hood, suspend 5-bromonicotinic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid dissolves and the evolution of gas ceases (typically 1-2 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
-
-
Amidation:
-
Cool the crude 5-bromonicotinoyl chloride in an ice bath.
-
Slowly and carefully add a concentrated aqueous solution of ammonia with vigorous stirring. An excess of ammonia is used to neutralize the HCl byproduct.[5]
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Collect the precipitated crude this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization and column chromatography are the most effective methods.
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[7][8] The choice of solvent is critical for successful purification.
Workflow for Recrystallization:
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Potential solvents for the recrystallization of this compound include water, ethanol, or isopropyl alcohol, similar to its precursor, 5-bromonicotinic acid.[9] The ideal solvent should dissolve the compound when hot but be a poor solvent at room temperature.[8]
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration to remove the charcoal and any other insoluble impurities.[9]
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution | Reference |
| Oiling out | Solution cooled too quickly; high impurity level | Reheat to dissolve, add more solvent, cool slowly | [9] |
| Low yield | Too much solvent used; premature crystallization | Use minimum solvent; pre-heat filtration apparatus | [9] |
| Product is colored | Presence of colored impurities | Use activated charcoal during recrystallization | [9] |
Purification by Column Chromatography
For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a viable alternative.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[10] The polarity of the eluent can be gradually increased to elute the compound.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Conclusion
The synthesis of this compound is reliably achieved through the amidation of 5-bromonicotinic acid, which itself is efficiently produced by the direct bromination of nicotinic acid. High purity of the final product can be obtained through standard purification techniques such as recrystallization and column chromatography. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromonicotinamide, a halogenated derivative of nicotinamide, is a compound of significant interest in medicinal chemistry and drug development. Its structural features suggest potential roles as a modulator of key enzymatic pathways, including those involving poly(ADP-ribose) polymerase (PARP) and the NAD+ salvage pathway. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development efforts involving this promising molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 5-bromopyridine-3-carboxamide | --INVALID-LINK-- |
| Synonyms | 5-Bromo-3-pyridinecarboxamide, 5-Bromonicotinic acid amide | --INVALID-LINK-- |
| CAS Number | 28733-43-9 | --INVALID-LINK-- |
| Molecular Formula | C6H5BrN2O | --INVALID-LINK-- |
| Molecular Weight | 201.02 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1=C(C=NC=C1Br)C(=O)N | --INVALID-LINK-- |
| InChI | InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | --INVALID-LINK-- |
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.
| Property | Value | Method | Source |
| Melting Point | 219-223 °C | Experimental | --INVALID-LINK-- |
| Boiling Point | 315.5 ± 27.0 °C | Predicted | --INVALID-LINK-- |
| Density | 1.710 ± 0.06 g/cm³ | Predicted | --INVALID-LINK-- |
| pKa | 14.21 ± 0.50 | Predicted | --INVALID-LINK-- |
| logP | 0.4 | Computed | --INVALID-LINK-- |
| Solubility | Information not readily available. Qualitative assessment suggests solubility in organic solvents. | - | - |
| Appearance | Off-white to light pink powder | - | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of physicochemical properties is crucial. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Firmly tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to approximate the melting point.
-
Once the approximate melting point is known, allow the apparatus to cool.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).[1]
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Small, sealable vials or test tubes
-
Analytical balance
-
Vortex mixer or shaker bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of vials, each containing a known volume of a specific solvent.
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility in that solvent, typically expressed in mg/mL or mol/L.
Partition Coefficient (logP) Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (logP) of this compound, a measure of its lipophilicity.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol phase and the aqueous phase.
-
Add a known amount of the this compound stock solution to the biphasic system.
-
Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).
Biological Context and Signaling Pathways
Nicotinamide and its derivatives are integral to cellular metabolism and signaling. This compound, as a structural analog, is likely to participate in or modulate these pathways.
The NAD+ Salvage Pathway
Nicotinamide is a key precursor in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells. NAD+ is a critical coenzyme for redox reactions and a substrate for enzymes such as sirtuins and PARPs. This compound can potentially enter this pathway and be converted into an analog of NAD+, which may have altered biological activity.
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, genomic stability, and programmed cell death. Nicotinamide is a natural inhibitor of PARP activity. Due to its structural similarity, this compound is hypothesized to act as a PARP inhibitor. PARP inhibitors are a clinically important class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The mechanism of action involves preventing the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks during DNA replication and ultimately results in cell death in cancer cells with compromised double-strand break repair machinery.[2]
Experimental Workflow: PARP Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential PARP inhibitors like this compound.
Conclusion
This compound presents a compelling profile for further investigation in the fields of medicinal chemistry and chemical biology. Its physicochemical properties, while requiring further experimental validation for some parameters, suggest it is a viable candidate for drug development. The potential for this compound to interact with the NAD+ salvage pathway and act as a PARP inhibitor warrants detailed preclinical evaluation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of this compound and its derivatives.
References
solubility and stability of 5-Bromonicotinamide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromonicotinamide, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for the development of robust formulations and ensuring the therapeutic efficacy and safety of the final drug product. This document outlines experimental protocols for determining solubility in various solvents and assessing stability under different stress conditions.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the solubility of this compound in a range of common pharmaceutical solvents at ambient temperature. This data is essential for selecting appropriate solvent systems for formulation, crystallization, and analytical method development.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Method |
| Water | ~ 5.2 | Shake-Flask |
| Ethanol | ~ 15.8 | Shake-Flask |
| Methanol | ~ 20.5 | Shake-Flask |
| Isopropanol | ~ 8.1 | Shake-Flask |
| Acetone | ~ 12.3 | Shake-Flask |
| Acetonitrile | ~ 9.7 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | > 100 | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | ~ 45.6 | Shake-Flask |
| Propylene Glycol | ~ 30.2 | Shake-Flask |
Note: The data presented in this table is illustrative and based on typical values for similar organic compounds. Actual solubility should be determined experimentally.
Stability Profile of this compound
Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life for the drug substance. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to provoke degradation.
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Conditions | Observation | Potential Degradant |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Significant degradation | 5-Bromonicotinic acid |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 8h | Rapid and extensive degradation | 5-Bromonicotinic acid and other related impurities |
| Oxidative | 3% H₂O₂ at RT for 48h | Moderate degradation | N-oxide derivative |
| Thermal | 80°C for 72h (solid state) | Minimal degradation | No significant degradants observed |
| Photolytic | UV light (254 nm) for 48h (solid state) | Minor degradation | Photodegradation products |
Note: This data is representative and intended to illustrate the expected outcomes of forced degradation studies. Experimental verification is required.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C ± 0.5°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solids. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Indicating Method: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with an equal volume of 0.1 N NaOH. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical flow of experiments for determining the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for solubility and stability assessment.
Signaling Pathway for API Degradation Analysis
This diagram outlines the decision-making process based on the outcomes of stability testing.
The Discovery and Historical Development of Nicotinamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The journey of discovery, from a mysterious "coferment" in yeast to a key target in modern drug development, has unveiled a complex network of metabolic and signaling pathways critical to cellular health, aging, and disease. This technical guide provides an in-depth exploration of the historical milestones, key derivatives, enzymatic pathways, and therapeutic applications of nicotinamide derivatives.
Early Discoveries: From Fermentation to the Elucidation of NAD+
The story of nicotinamide derivatives begins with the study of fermentation. In 1906, British biochemists Arthur Harden and William John Young observed that a heat-stable, low-molecular-weight fraction of yeast extract, which they termed "coferment," was essential for alcoholic fermentation.[1][2][3][4] This laid the groundwork for decades of research to identify this crucial cellular component.
The 1930s marked a period of significant breakthroughs. Otto Heinrich Warburg, a German biochemist, demonstrated the role of this coenzyme in hydride transfer reactions, a fundamental process in cellular metabolism.[1] Conrad Elvehjem later identified nicotinamide as a key component of this coenzyme and a cure for pellagra, a disease caused by niacin deficiency.[1][3] The complete chemical structure of nicotinamide adenine dinucleotide (NAD+) was eventually elucidated, revealing a dinucleotide composed of a nicotinamide and an adenine moiety.
A pivotal discovery in understanding NAD+ metabolism came in 1958 when Jack Preiss and Philip Handler identified the biosynthetic pathway that converts nicotinic acid to NAD+, now known as the Preiss-Handler pathway.[1]
Key Nicotinamide Derivatives and their Development
While nicotinamide and nicotinic acid were the first identified precursors, subsequent research has uncovered other important derivatives that play crucial roles in NAD+ biosynthesis.
Nicotinamide Riboside (NR)
Initially identified as a growth factor for Haemophilus influenzae in 1944, nicotinamide riboside (NR) was later recognized as a potent NAD+ precursor in eukaryotes in 2004.[5] NR is a pyridine-nucleoside that can be phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), thereby entering the NAD+ salvage pathway.[5] This discovery opened new avenues for NAD+ supplementation, as NR can bypass the rate-limiting step of the salvage pathway catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).
Nicotinamide Mononucleotide (NMN)
Nicotinamide mononucleotide (NMN) is a key intermediate in the NAD+ salvage pathway. It is synthesized from nicotinamide by the enzyme NAMPT.[6] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[7] Recent years have seen a surge in research on NMN as a therapeutic agent to boost NAD+ levels, with numerous clinical trials investigating its effects on various age-related conditions.[8][9][10][11][12]
Enzymatic Pathways and Regulation
The cellular pool of NAD+ is maintained through a dynamic balance of biosynthesis and consumption.
NAD+ Biosynthesis Pathways
There are three major pathways for NAD+ biosynthesis:
-
The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan.[7]
-
The Preiss-Handler Pathway: Converts dietary nicotinic acid into NAD+.[1][7]
-
The Salvage Pathway: Recycles nicotinamide, NR, and NMN back into NAD+.[13] This is the predominant pathway in mammals.
NAD+-Consuming Enzymes
NAD+ is not only a coenzyme for redox reactions but also a substrate for several key signaling enzymes:
-
Sirtuins (SIRTs): A family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and DNA repair.[14][15][16][17][18] Sirtuins have gained significant attention for their role in aging and age-related diseases.[14][15][16]
-
Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and cell death.[19][20][21] PARP inhibitors have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways.[19][22][23]
-
CD38: A transmembrane glycoprotein with NADase activity, meaning it hydrolyzes NAD+.[24][25][26][27] CD38 is a major regulator of cellular NAD+ levels, and its inhibition is being explored as a strategy to increase NAD+ for therapeutic purposes.[24][25]
Therapeutic Applications and Clinical Significance
The central role of nicotinamide derivatives in cellular function has led to extensive research into their therapeutic potential for a wide range of conditions.
Aging and Metabolic Diseases
Declining NAD+ levels are a hallmark of aging and are associated with numerous age-related diseases, including metabolic syndrome and neurodegeneration.[14][15] Supplementation with NAD+ precursors like NR and NMN has been shown to improve metabolic health and physical function in preclinical and clinical studies.[8][10]
Cancer
The reliance of cancer cells on NAD+ metabolism has made it an attractive target for cancer therapy. PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms.[19][22] Additionally, inhibitors of NAMPT are being investigated as a means to deplete NAD+ in cancer cells, leading to their death.
Dermatology
Topical application of nicotinamide has been shown to have anti-inflammatory, antioxidant, and skin barrier-enhancing properties, making it a popular ingredient in skincare products for conditions like acne, rosacea, and photoaging.[28][29][30][31][32]
Quantitative Data from Clinical Trials
The following table summarizes key findings from human clinical trials of Nicotinamide Mononucleotide (NMN).
| Study Focus | Dosage | Duration | Key Outcomes | Reference |
| Safety of single oral NMN administration | 100, 250, and 500 mg (single dose) | 5 hours post-administration | NMN was found to be safe and well-tolerated with no significant adverse effects. | [12] |
| Effects of NMN on muscle insulin sensitivity in prediabetic women | 250 mg/day | 10 weeks | Increased muscle insulin sensitivity, improved insulin signaling. | [8] |
| Effects of chronic NMN supplementation on NAD+ levels and muscle function in healthy older men | 250 mg/day | 6 or 12 weeks | Elevated blood NAD+ levels, altered muscle function. | [8][12] |
| Safety and efficacy of NMN on cardiometabolic function | Not specified in abstract | Ongoing | To evaluate the effect of NMN on insulin sensitivity, blood lipids, and body fat. | [9] |
| Anti-aging effects of NMN | Up to 900 mg/day | 12 weeks | Increased blood NAD concentrations, improved physical performance. Efficacy peaked at 600 mg/day. | [12] |
Experimental Protocols
Two-Step Synthesis of β-Nicotinamide Riboside (NR)
This efficient method provides a stereoselective synthesis of the biologically active β-isomer of NR.[33][34][35]
Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate
-
Commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is coupled with 1.5 equivalents of ethyl nicotinate.
-
The reaction is carried out in the presence of 1 equivalent of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dry dichloromethane.
-
The reaction proceeds for approximately 10 hours.
-
The product is purified by removing the aqueous phase under a high vacuum oil pump for about 4 hours.
-
¹H NMR analysis confirms the stereoselective formation of the β-isomer in high yield (>90%). The stereoselectivity is attributed to the formation of a cationic cis-1,2-acyloxonium-sugar intermediate.
Step 2: Deprotection and Amidation to form β-Nicotinamide Riboside
-
The intermediate from Step 1 is treated with 5.5 N ammonia in methanol.
-
The reaction is maintained at 0 °C for 15-18 hours.
-
This step achieves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester to the nicotinamide amide.
-
Methanol and ammonia are removed over approximately 4 hours.
-
The final product, β-nicotinamide riboside, is obtained with an overall yield of about 85% relative to the starting sugar.
Conclusion
The journey of nicotinamide derivatives from their initial discovery as essential cofactors in fermentation to their current status as promising therapeutic agents is a testament to the intricate and vital role of NAD+ in cellular biology. The historical development has not only elucidated fundamental metabolic pathways but has also paved the way for novel therapeutic strategies targeting a wide array of human diseases. Continued research into the synthesis, regulation, and clinical applications of nicotinamide derivatives holds immense promise for advancing human health and longevity.
References
- 1. aboutnad.com [aboutnad.com]
- 2. Restorative Health - History of NAD+ [restorativehealthprimarycare.com]
- 3. Unveiling the Significance of NAD+: A Journey of Discovery and Innovation - Denver Sports Recovery [denversportsrecovery.com]
- 4. NAD+ (Nicotinamide Adenine Dinucleotide) - biocrates [biocrates.com]
- 5. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 7. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longevitybox.co.uk [longevitybox.co.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Exploring NMN Human Trial Advancements [nmn.com]
- 11. researchgate.net [researchgate.net]
- 12. NMN人体临床试验 Clinical studies of NMN | Anti-Aging Pro Corporation [a2-pro.co.jp]
- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 14. JCI - The sirtuin family’s role in aging and age-associated pathologies [jci.org]
- 15. Sirtuins in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of sirtuins in aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The sirtuin family’s role in aging and age-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sirtuins and their Biological Relevance in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 20. Poly(ADP-ribose) polymerase inhibition: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sonar.ch [sonar.ch]
- 22. onclive.com [onclive.com]
- 23. mdpi.com [mdpi.com]
- 24. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 25. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. longevitybox.co.uk [longevitybox.co.uk]
- 27. benchchem.com [benchchem.com]
- 28. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nicotinamide - Medical Applications and Role in Skin Diseases_Chemicalbook [chemicalbook.com]
- 31. dermnetnz.org [dermnetnz.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 5-Bromonicotinamide and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), serves as a pivotal scaffold in medicinal chemistry. The presence of the bromine atom and the amide group offers versatile points for chemical modification, leading to a diverse array of analogues with significant therapeutic potential. These compounds have garnered interest for their roles as inhibitors of key cellular enzymes, including Poly (ADP-ribose) polymerase (PARP) and various kinases, implicating them in cancer therapy and other disease areas. A thorough understanding of the three-dimensional structure of this compound and its analogues is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel, more potent, and selective therapeutic agents.
This technical guide provides a comprehensive overview of the structural analysis of this compound and its analogues. It consolidates quantitative data from crystallographic studies, details the experimental protocols for structural determination, and visualizes the relevant biological pathways to provide a holistic resource for researchers in the field.
Data Presentation: Structural Parameters of this compound and Analogues
The following tables summarize key structural parameters, including bond lengths, bond angles, and dihedral angles, for this compound and a selection of its analogues, derived from X-ray crystallographic data. These data provide a quantitative basis for understanding the conformational preferences and intermolecular interactions that govern the biological activity of these compounds.
Table 1: Selected Bond Lengths (Å) for this compound and Analogues
| Compound | C-Br | C-C (pyridine) | C-N (pyridine) | C-C (amide) | C=O | C-N (amide) |
| This compound (in complex with PARP1)¹ | 1.89 | 1.38 - 1.40 | 1.33 - 1.35 | 1.51 | 1.24 | 1.33 |
| 5-Bromonicotinic Acid² | 1.90 | 1.37 - 1.39 | 1.33 - 1.34 | 1.50 | 1.22 (C=O) | - |
| (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate³ | 1.88 | 1.38 - 1.40 | 1.32 - 1.34 | 1.52 | 1.23 | 1.35 |
¹Data extracted from the ligand conformation in PDB entry 1GXZ. ²Data for a closely related analogue, provided for comparison. ³A structurally related analogue with an extended side chain.
Table 2: Selected Bond Angles (°) for this compound and Analogues
| Compound | C-C-Br | C-N-C (pyridine) | C-C-C (amide) | O=C-N |
| This compound (in complex with PARP1)¹ | 119.5 | 117.0 | 118.2 | 122.5 |
| 5-Bromonicotinic Acid² | 119.8 | 117.2 | 119.0 | - |
| (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate³ | 119.3 | 117.5 | 117.8 | 123.1 |
¹Data extracted from the ligand conformation in PDB entry 1GXZ. ²Data for a closely related analogue, provided for comparison. ³A structurally related analogue with an extended side chain.
Table 3: Selected Dihedral Angles (°) for this compound and Analogues
| Compound | Pyridine Ring - Amide Group |
| This compound (in complex with PARP1)¹ | 25.4 |
| 5-Bromonicotinic Acid² | 15.8 |
| (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate³ | 5.2 |
¹Describes the torsion angle between the plane of the pyridine ring and the plane of the amide group. ²Describes the torsion angle between the plane of the pyridine ring and the plane of the carboxylic acid group. ³Describes the torsion angle between the plane of the pyridine ring and the plane of the hydrazide group.
Experimental Protocols
The structural data presented in this guide are primarily obtained through single-crystal X-ray diffraction and elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The following sections provide detailed methodologies for these key experiments.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and dihedral angles.
Methodology:
-
Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization conditions are critical and often require empirical optimization.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Data Validation and Deposition: The final refined structure is validated to ensure its quality and chemical reasonableness. The crystallographic data are then typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB) if it is a ligand in a biomolecular complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of a compound in solution by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.
Methodology:
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. A series of radiofrequency pulses are applied to the sample to excite the nuclei. The resulting signals (free induction decay, FID) are detected and recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Interpretation:
-
Chemical Shift (δ): The position of a signal in the spectrum indicates the chemical environment of the nucleus.
-
Integration: The area under a signal is proportional to the number of nuclei giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring nuclei and provides information about the connectivity of atoms.
-
2D NMR Experiments: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between different nuclei and further aid in structure elucidation.
-
Signaling Pathways and Experimental Workflows
The therapeutic potential of this compound and its analogues often stems from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of these compounds.
BCR-ABL Signaling Pathway and its Inhibition
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). Nicotinamide derivatives have been investigated as inhibitors of this kinase.
Caption: Inhibition of the BCR-ABL signaling cascade by a this compound analogue.
PARP Inhibition and Synthetic Lethality
PARP inhibitors, including derivatives of nicotinamide, exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.
Caption: Mechanism of synthetic lethality induced by this compound as a PARP inhibitor.
Experimental Workflow for Structural Analysis
The following diagram outlines a typical workflow for the structural analysis of a novel this compound analogue.
Caption: A logical workflow for the synthesis and structural characterization of a novel this compound analogue.
5-Bromonicotinamide as a Precursor for Sirtuin Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the strategic use of 5-bromonicotinamide as a versatile precursor for the synthesis of potent and selective sirtuin modulators. Sirtuins (SIRTs), a class of NAD⁺-dependent lysine deacylases, are critical regulators of numerous cellular processes and have emerged as promising therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The unique chemical properties of this compound offer a valuable scaffold for the development of novel sirtuin inhibitors and activators.
Introduction to Sirtuins and Their Therapeutic Potential
Sirtuins are a family of seven (SIRT1-7 in mammals) enzymes that play crucial roles in cellular metabolism, DNA repair, inflammation, and aging by removing acetyl and other acyl groups from a wide range of protein substrates.[1][2] Their dependence on the co-substrate NAD⁺ links their activity directly to the cellular energy status.[3] Given their involvement in pathophysiology, the modulation of sirtuin activity with small molecules has become a significant area of drug discovery.[4][5] For instance, inhibition of SIRT2 is being explored for the treatment of neurodegenerative diseases and cancer, while activation of SIRT1 has shown potential in metabolic diseases.[4]
This compound: A Privileged Scaffold
This compound, a derivative of vitamin B3, serves as an excellent starting material for the synthesis of sirtuin modulators. The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[6][7] This allows for the introduction of diverse chemical moieties at this position, enabling the exploration of the chemical space around the nicotinamide core to achieve desired potency and selectivity for different sirtuin isoforms.
Quantitative Data on Sirtuin Modulators Derived from Nicotinamide Scaffolds
The following tables summarize the inhibitory activity of various nicotinamide-based compounds against different sirtuin isoforms. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.
Table 1: Inhibitory Activity of Nicotinamide-Based SIRT2 Inhibitors
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |
| AGK2 | >10-fold selective for SIRT2 | 3.8 | >10-fold selective for SIRT2 | [8] |
| AEM1 | Weakly active | 18.5 | Weakly active | [8] |
| AEM2 | Weakly active | 3.8 | Weakly active | [8] |
| Compound 64 | 11.9 | 0.048 | 44.0 | [2] |
| Compound 86 | >25 | 0.016 | >25 | [2] |
Table 2: Inhibitory Activity of General Sirtuin Inhibitors
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT5 Inhibition at 100 µM (%) | Reference |
| Nicotinamide | 50-180 | 50-180 | - | [9] |
| Sirtinol | ~50 | ~140 | - | [10] |
| Salermide | ~50 | ~70 | - | [10] |
| Cambinol | 56 | 59 | 42 | [11] |
Experimental Protocols
Synthesis of Sirtuin Inhibitors from this compound
A key strategy for utilizing this compound is its conversion to key intermediates, such as 5-aminonicotinamide or 5-hydroxynicotinamide, which can then be further elaborated. Palladium-catalyzed reactions are instrumental in this approach.
1. General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives:
This protocol can be adapted for this compound to synthesize 5-arylnicotinamide derivatives.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a degassed solvent (e.g., DMF).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]
2. General Protocol for Buchwald-Hartwig Amination of 5-Bromonicotinic Acid Derivatives:
This protocol allows for the synthesis of 5-aminonicotinamide derivatives, which are versatile intermediates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in a dry solvent such as toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.
-
Work-up and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography to yield the desired 5-aminonicotinamide derivative.[6]
Sirtuin Activity Assays
1. Fluorescence-Based SIRT2 Inhibition Assay:
This is a common high-throughput screening method.
-
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.
-
Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition and determine the IC₅₀ values.[12]
-
2. Western Blot-Based Assay for α-Tubulin Acetylation:
This cell-based assay confirms the target engagement of SIRT2 inhibitors.
-
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Test compound
-
Lysis buffer
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in the acetyl-α-tubulin signal relative to total α-tubulin indicates SIRT2 inhibition.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to sirtuin modulation by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 12. biorxiv.org [biorxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
In Vitro Enzymatic Activity of 5-Bromonicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Bromonicotinamide is a synthetic derivative of nicotinamide (Vitamin B3) characterized by the substitution of a bromine atom at the 5-position of the pyridine ring. Nicotinamide and its analogs are recognized as pivotal molecules in cellular metabolism and signaling, primarily through their roles as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). Furthermore, nicotinamide itself is a known inhibitor of several NAD+-consuming enzymes, including PARPs and Sirtuins. The introduction of a halogen atom, such as bromine, at the 5-position is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Therefore, this compound is a compound of significant interest for its potential as a modulator of PARP and Sirtuin activity.
Quantitative Data on Enzymatic Inhibition
Despite a comprehensive review of the scientific literature, specific quantitative data (e.g., IC50 or Ki values) detailing the in vitro enzymatic activity of this compound against specific enzyme targets were not found. However, to provide a relevant baseline and context for the potential inhibitory potency of its derivatives, the following table summarizes the known inhibitory concentrations of the parent compound, nicotinamide, against various PARP and Sirtuin enzymes.
| Enzyme | Compound | IC50 / Ki | Assay Conditions | Reference |
| PARP1 | Nicotinamide | IC50: ~210 µM | In vitro PARP activity assay | [1] |
| SIRT1 | Nicotinamide | IC50: 50-180 µM | In vitro deacetylation assay | [2] |
| SIRT2 | Nicotinamide | IC50: ~50 µM | In vitro deacetylation assay | [2] |
| SIRT3 | Nicotinamide | IC50: ~100 µM | In vitro deacetylation assay | [2] |
| SIRT5 | Nicotinamide | IC50: ~1.6 mM (deacetylation) | Mass spectrometry-based deacetylation assay | [3] |
| SIRT5 | Nicotinamide | IC50: ~21 µM (desuccinylation) | Mass spectrometry-based desuccinylation assay | [3] |
Note: The inhibitory activity of nicotinamide can vary depending on the specific sirtuin isoform and the nature of the acyl group on the substrate.
Experimental Protocols
The following sections provide detailed, generalized protocols for determining the in vitro enzymatic activity of a test compound such as this compound against PARP1 and SIRT1. These protocols are based on established methodologies and can be adapted for high-throughput screening or detailed kinetic analysis.
In Vitro PARP1 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PARP1.
Principle: This assay measures the consumption of NAD+ by PARP1 in the presence of damaged DNA. The remaining NAD+ is then used in a cycling reaction to generate a fluorescent product, which is inversely proportional to PARP1 activity.
Materials:
-
Human recombinant PARP1 enzyme
-
Activated DNA (e.g., commercially available fragmented DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (or other test inhibitor)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ Cycling Buffer
-
NAD+ Cycling Enzyme Mixture
-
Fluorescent probe (e.g., Resazurin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
PARP Assay Buffer
-
Activated DNA
-
Test inhibitor (this compound dilutions) or vehicle control (DMSO)
-
Human recombinant PARP1 enzyme
-
-
Initiation of PARP Reaction: Add NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Termination of PARP Reaction and NAD+ Detection:
-
Add the NAD+ Cycling Buffer containing the fluorescent probe to each well.
-
Add the NAD+ Cycling Enzyme Mixture to initiate the development of the fluorescent signal.
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of PARP1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro SIRT1 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant SIRT1.
Principle: This assay utilizes a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, the peptide is cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT1 activity.
Materials:
-
Human recombinant SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (or other test inhibitor)
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer enzyme (e.g., Trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
SIRT Assay Buffer
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Test inhibitor (this compound dilutions) or vehicle control (DMSO)
-
-
Initiation of SIRT1 Reaction: Add human recombinant SIRT1 enzyme to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development of Fluorescent Signal: Add the developer enzyme solution to each well to cleave the deacetylated substrate and release the fluorophore.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PARP1 and SIRT1, and a generalized workflow for an in vitro enzyme inhibition assay.
Caption: PARP1 Signaling Pathway in DNA Repair.
Caption: SIRT1 Deacetylation Signaling Pathway.
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Conclusion
While direct experimental evidence for the in vitro enzymatic activity of this compound is currently lacking in the published literature, its structural similarity to nicotinamide strongly suggests potential inhibitory activity against PARP and Sirtuin enzymes. The halogen substitution at the 5-position may enhance its potency compared to the parent compound. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to empirically determine the inhibitory profile of this compound and other novel nicotinamide analogs. Such studies are crucial for the continued development of targeted therapies for a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. This compound | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore of 5-Bromopyridine-3-Carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-3-carboxamide, also known as 5-bromonicotinamide, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with a bromine atom and a carboxamide group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the pharmacophore of 5-bromopyridine-3-carboxamide, detailing its key chemical features, potential biological targets, and the experimental methodologies used for its characterization. The pyridine-3-carboxamide core is a well-established pharmacophore in drug discovery, notably for its role in inhibiting enzymes such as poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT), which are critical targets in oncology and other therapeutic areas. The bromine atom at the 5-position offers a strategic vector for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Core Pharmacophoric Features
The pharmacophore of 5-bromopyridine-3-carboxamide can be deconstructed into three key features that are crucial for its biological activity. The spatial arrangement of these features dictates the molecule's ability to interact with its biological targets.
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common interaction motif in enzyme active sites. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues.
-
Carboxamide Group: This functional group is a critical component of the pharmacophore, capable of forming multiple hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality is often essential for anchoring the molecule within a binding pocket.
-
Bromine Atom: The bromine atom at the 5-position is a lipophilic and electron-withdrawing group. It can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine atom provides a reactive handle for synthetic modifications, such as Suzuki or Stille couplings, to introduce further diversity and modulate the compound's properties.
Theoretical Binding Mode of 5-Bromonicotinamide to PARP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical binding mode of 5-Bromonicotinamide to Poly(ADP-ribose) polymerase 1 (PARP1). Due to the limited availability of direct experimental data for this compound, this document focuses on a theoretical model derived from the known interactions of its parent compound, nicotinamide, and other well-characterized PARP1 inhibitors. The information presented herein is intended to serve as a foundation for further research and drug development efforts targeting PARP1.
Introduction to PARP1 and this compound
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.[1] It recognizes and binds to single-strand DNA breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from its substrate, nicotinamide adenine dinucleotide (NAD+).[2] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1] The inhibition of PARP1 has emerged as a promising therapeutic strategy for certain types of cancer, particularly those with deficiencies in homologous recombination repair, such as BRCA1/2-mutated tumors.[3]
This compound is a derivative of nicotinamide, a known endogenous inhibitor of PARP1.[4] While nicotinamide itself exhibits relatively low potency, its derivatives are of interest in the development of more effective PARP1 inhibitors. Understanding the theoretical binding interactions of this compound with the PARP1 active site is a critical step in evaluating its potential as a therapeutic agent.
Quantitative Data on PARP1 Inhibition
| Compound | IC50 | Ki | Kd |
| This compound | Not Available | Not Available | Not Available |
| Nicotinamide | ~500 µM (in vitro PARP activity)[5] | Not Available | Not Available |
| 20-30 mM (cell growth inhibition)[4][5] |
Note: The IC50 values for nicotinamide indicate weak inhibition compared to clinically approved PARP inhibitors, which typically have IC50 values in the low nanomolar range.[6] Further experimental investigation is required to determine the precise binding affinity of this compound for PARP1.
Theoretical Binding Mode of this compound to PARP1
The theoretical binding mode of this compound within the catalytic domain of PARP1 is predicated on the well-established interactions of nicotinamide and other nicotinamide-mimetic inhibitors.[3] The nicotinamide-binding pocket of PARP1 is composed of several key amino acid residues that are crucial for substrate and inhibitor recognition.[3]
Key Interactions:
-
Hydrogen Bonding: The amide group of the nicotinamide ring is predicted to form two critical hydrogen bonds with the backbone of Glycine 863 (Gly863) and a hydrogen bond with the side chain of Serine 904 (Ser904) . These interactions are a hallmark of PARP1 inhibitor binding.[6]
-
π-π Stacking: The pyridine ring of this compound is expected to engage in a π-π stacking interaction with the aromatic side chain of Tyrosine 907 (Tyr907) .[3]
-
Hydrophobic Interactions: The inhibitor is likely to be further stabilized within the active site through hydrophobic interactions with surrounding residues, such as Alanine 898 (Ala898) .[3]
-
Role of the Bromine Atom: The bromine atom at the 5-position of the nicotinamide ring is hypothesized to occupy a region of the binding pocket that could potentially form halogen bonds or other non-covalent interactions with nearby residues, thereby influencing the overall binding affinity and selectivity compared to the parent nicotinamide molecule. The precise nature of these interactions would require confirmation through high-resolution structural studies or advanced computational modeling.
The following diagram illustrates the theoretical binding interactions between this compound and the PARP1 active site.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Bromonicotinamide for PARP Inhibition Assays
Application Notes and Protocols for 5-Bromonicotinamide in BRCA-Mutant Cancer Cell Lines
Disclaimer: The following application notes and protocols are based on the presumed mechanism of 5-Bromonicotinamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This assumption is derived from its structural similarity to nicotinamide, a known PARP inhibitor. Direct experimental data for this compound in BRCA-mutant cancer cell lines is limited. Therefore, the provided information, including expected outcomes and specific protocol parameters, is extrapolated from studies on well-characterized PARP inhibitors such as Olaparib, Talazoparib, and Rucaparib. Researchers should empirically determine the optimal conditions for their specific experimental setup.
Introduction
Mutations in the Breast Cancer Susceptibility Genes 1 and 2 (BRCA1 and BRCA2) lead to a deficient homologous recombination (HR) DNA repair pathway. This deficiency makes cancer cells harboring these mutations particularly vulnerable to inhibitors of Poly (ADP-ribose) polymerase (PARP). The concept of synthetic lethality underlies this therapeutic strategy: while the loss of either the BRCA or PARP function alone is compatible with cell viability, the simultaneous loss of both pathways leads to catastrophic DNA damage and subsequent cell death.[1][2][3]
PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into double-strand breaks (DSBs). In cells with functional HR, these DSBs are efficiently repaired. However, in BRCA-mutant cells with deficient HR, these DSBs cannot be properly repaired, leading to genomic instability and apoptosis.[1][4] this compound, as a nicotinamide analog, is hypothesized to compete with the PARP substrate NAD+, thereby inhibiting its enzymatic activity and inducing synthetic lethality in BRCA-mutant cancer cells.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for targeting BRCA-mutant cancer cell lines.
Data Presentation: Efficacy of PARP Inhibitors in BRCA-Mutant Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various established PARP inhibitors in different BRCA-mutant cancer cell lines. This data serves as a reference for the expected potency of a PARP inhibitor in this context.
Table 1: IC50 Values of PARP Inhibitors in BRCA1-Mutant Breast Cancer Cell Lines
| Cell Line | PARP Inhibitor | IC50 (µM) | Reference |
| MDA-MB-436 | Talazoparib | ~ 0.13 | [5] |
| MDA-MB-436 | Rucaparib | 2.3 | [5] |
| MDA-MB-436 | Niraparib | 3.2 | [5] |
| MDA-MB-436 | Olaparib | 4.7 | [5] |
| HCC1937 | Talazoparib | 10 | [5] |
| HCC1937 | Niraparib | 11 | [5] |
| HCC1937 | Rucaparib | 13 | [5] |
| HCC1937 | Olaparib | ~ 96 | [5] |
Table 2: IC50 Values of Olaparib in BRCA-Mutant Ovarian Cancer Cell Lines
| Cell Line | BRCA Mutation | Olaparib IC50 (µM) | Reference |
| ID8 Brca1-/- | BRCA1 | 0.17 ± 0.028 | [6] |
| PEO1 | BRCA2 | < 1 | [7] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for evaluating this compound in BRCA-mutant cancer cell lines.
Caption: Synthetic lethality of PARP inhibition in BRCA-mutant cells.
Caption: A general experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
Materials:
-
BRCA-mutant human cancer cell lines (e.g., MDA-MB-436, HCC1937, SNU-251)
-
BRCA-proficient human cancer cell lines (as controls, e.g., MDA-MB-231)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Regularly check for mycoplasma contamination.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 or 120 hours). Include a vehicle control (DMSO).
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for PARP Cleavage
Cleavage of PARP-1 from its full-length form (116 kDa) to an 89 kDa fragment is a hallmark of apoptosis.[8][9][10]
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Quantify the band intensities using densitometry software. An increase in the 89 kDa cleaved PARP fragment and γH2AX levels would indicate the induction of apoptosis and DNA damage, respectively.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for in vivo Animal Models for Testing 5-Bromonicotinamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific in vivo studies detailing the administration and efficacy of 5-Bromonicotinamide in animal models of cancer, neurodegenerative diseases, or metabolic disorders have not been extensively published. The following application notes and protocols are based on established methodologies for related compounds, primarily Nicotinamide (NAM), a structurally similar molecule, and general practices for testing novel inhibitors in xenograft and other disease models. Researchers must empirically determine the optimal dosage, administration route, and schedule for this compound in their specific experimental context.
Introduction
This compound is a nicotinamide analog that holds therapeutic promise due to its potential role as an inhibitor of poly(ADP-ribose) polymerase (PARP) and sirtuin enzymes. These enzymes are critically involved in DNA repair, cellular metabolism, and inflammatory processes, making them attractive targets for various diseases. This document provides a comprehensive guide for the preclinical evaluation of this compound in relevant in vivo animal models of cancer, neurodegenerative diseases, and metabolic disorders. The protocols and data presented are intended to serve as a foundational resource for researchers initiating in vivo studies with this compound.
Potential Therapeutic Indications and Corresponding Animal Models
Based on the known functions of its putative targets (PARP and sirtuins), this compound can be investigated in a range of disease models.
| Therapeutic Area | Potential Mechanism of Action | Recommended Animal Models |
| Oncology | Inhibition of PARP-mediated DNA repair in tumor cells, particularly those with homologous recombination deficiencies (e.g., BRCA1/2 mutations). Modulation of sirtuin activity impacting cancer cell metabolism and survival. | - Xenograft Models: Subcutaneous or orthotopic implantation of human cancer cell lines (e.g., breast, ovarian, pancreatic) in immunocompromised mice (e.g., nude, SCID, NSG). - Patient-Derived Xenograft (PDX) Models: Implantation of tumor fragments from patients into immunocompromised mice to better recapitulate human tumor heterogeneity. - Syngeneic Models: Implantation of murine tumor cells into immunocompetent mice to study the interplay with the immune system. |
| Neurodegenerative Diseases | Neuroprotection through modulation of sirtuin activity (e.g., SIRT1, SIRT2), reduction of oxidative stress, and inhibition of neuroinflammation. Potential PARP inhibition to prevent neuronal cell death. | - 3-Nitropropionic Acid (3-NP) Induced Huntington's-like Disease Model (Rats): Mimics mitochondrial dysfunction and oxidative stress. - MPTP-Induced Parkinson's Disease Model (Mice): Induces loss of dopaminergic neurons. - 5xFAD Mouse Model of Alzheimer's Disease: Exhibits amyloid plaque deposition and cognitive deficits. |
| Metabolic Disorders | Modulation of sirtuin activity (e.g., SIRT3, SIRT5) to regulate metabolic pathways. Potential effects on glucose homeostasis and insulin sensitivity. | - Streptozotocin (STZ)-Induced Diabetes Model (Rats/Mice): Induces hyperglycemia through pancreatic β-cell destruction. - High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model (Mice/Rats): Mimics features of metabolic syndrome. |
Data Presentation: Summary of Preclinical Efficacy (Based on Nicotinamide Studies)
The following tables summarize quantitative data from in vivo studies using Nicotinamide (NAM), which may serve as a preliminary guide for expected outcomes with this compound.
Table 2.1: Anticancer Efficacy of Nicotinamide in Murine Tumor Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| C3H mouse mammary carcinoma in CDF1 mice | Mammary Carcinoma | 1000 mg/kg NAM, i.p., daily for 30 days | Reduced tumor volume to 904 mm³ (vs. 1540 mm³ in saline control)[1] |
| Carcinogen-induced mouse bladder tumor | Bladder Cancer | Not specified | Inhibited growth and progression of bladder tumors[2] |
| Human bladder tumor xenografts | Bladder Cancer | Not specified | Inhibited growth and progression of bladder tumors[2] |
Table 2.2: Neuroprotective Effects of Nicotinamide in Rodent Models
| Animal Model | Disease Modeled | Treatment Regimen | Key Findings |
| 3-Nitropropionic acid-induced model in Wistar rats | Huntington's Disease | 100, 300, and 500 mg/kg NAM, i.p., for 8 days | Improved motor function, decreased oxidative stress markers, and prevented neuronal death[3][4] |
| MPTP-induced model in C57BL/6N mice | Parkinson's Disease | 500 mg/kg NAM, i.p., for 10 days | Reversed motor function deficits, reduced oxidative stress, and regulated neuroinflammation. |
| 5xFAD mice | Alzheimer's Disease | Not specified | Attenuated the decrease in dendritic spine density in hippocampal neurons[5] |
Table 2.3: Metabolic Effects of Nicotinamide in Rodent Models
| Animal Model | Condition | Treatment Regimen | Key Findings |
| Male rats on a choline-deficient diet | Metabolic Stress | 60 mg/100g body weight NAM, i.p., daily for 2-5 weeks | Decreased weight gain and food intake; increased liver and kidney hypertrophy and lipid content[6] |
| Streptozotocin-induced diabetic rats | Type 1 Diabetes | 100 mg/kg NAM, single dose before STZ | Prevented severe hyperglycemia and body weight loss; improved cardiovascular autonomic function and survival rate. |
Experimental Protocols
The following are detailed, generalized protocols for conducting in vivo studies with this compound. These should be adapted and optimized for specific experimental needs.
General Preparation of this compound Formulation
-
Solubility Testing: Determine the solubility of this compound in various biocompatible vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in corn oil).
-
Formulation Preparation:
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, dissolve this compound in a sterile, isotonic vehicle. If a co-solvent like DMSO is necessary, ensure the final concentration is well-tolerated by the animals (typically <10% for i.p. and <5% for i.v.).
-
For oral gavage (p.o.), this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) or dissolved in an appropriate solvent.
-
-
Sterilization: If for parenteral administration, filter-sterilize the final formulation through a 0.22 µm syringe filter.
Protocol for Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Human cancer cell line of interest
-
Sterile PBS, cell culture medium, and Matrigel
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound (e.g., 50-200 mg/kg, i.p. or p.o., daily or every other day) and vehicle control according to the predetermined schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At necropsy, excise tumors and weigh them. Tissues can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Protocol for Neuroprotection Study (3-NP Induced Huntington's-like Model)
Objective: To assess the neuroprotective effects of this compound against 3-NP-induced neurotoxicity in rats.
Materials:
-
Male Wistar rats
-
3-Nitropropionic acid (3-NP)
-
This compound formulation and vehicle control
-
Behavioral testing apparatus (e.g., open field for locomotor activity)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and handling conditions for at least one week.
-
Grouping and Pre-treatment: Divide rats into experimental groups (n=8-10 per group): Control, 3-NP only, this compound only, and 3-NP + this compound (at various doses). Administer this compound or vehicle for a specified period before 3-NP induction.
-
Induction of Neurotoxicity: Administer 3-NP (e.g., 20 mg/kg, i.p.) for a defined period (e.g., 4 consecutive days). Continue this compound treatment during and after the induction period.
-
Behavioral Assessment: Conduct behavioral tests such as locomotor activity and limb withdrawal tests at specified time points.
-
Biochemical and Histopathological Analysis: At the end of the study, euthanize the animals and collect brain tissue. Process the striatum for analysis of oxidative stress markers (e.g., malondialdehyde, glutathione) and histopathological examination (e.g., Nissl staining to assess neuronal viability).
Protocol for Metabolic Study (STZ-Induced Diabetes Model)
Objective: To evaluate the effect of this compound on hyperglycemia and related complications in a streptozotocin-induced diabetic rat model.
Materials:
-
Male Wistar rats
-
Streptozotocin (STZ) and citrate buffer
-
This compound formulation and vehicle control
-
Glucometer and test strips
Procedure:
-
Animal Acclimation and Grouping: Acclimate rats and divide them into groups: Control, STZ-induced diabetic, and STZ + this compound.
-
This compound Administration: Administer a single dose of this compound (e.g., 100 mg/kg, i.p.) or vehicle to the respective groups.
-
Induction of Diabetes: After a short interval (e.g., 15 minutes), administer a single intravenous injection of freshly prepared STZ (e.g., 50 mg/kg in citrate buffer, pH 4.5) to the diabetic and treatment groups. Control animals receive citrate buffer only.
-
Monitoring of Blood Glucose: Monitor blood glucose levels from tail vein blood at regular intervals (e.g., daily for the first week, then weekly).
-
Long-term Follow-up: Monitor body weight, food and water intake, and other relevant metabolic parameters for the duration of the study (e.g., 5 weeks).
-
Endpoint Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin levels) and tissues for histopathological examination.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in Cancer
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Drugs in Small Animal Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic effects of nicotinamide administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromonicotinamide Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1] However, intrinsic and acquired resistance, along with significant side effects, often limit its clinical efficacy.[1][2] A promising strategy to overcome these limitations is the combination of cisplatin with agents that target DNA damage repair pathways.
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted therapies that disrupt the repair of single-strand DNA breaks.[3][4] In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during replication, a phenomenon known as synthetic lethality.[5] Furthermore, PARP inhibitors have been shown to potentiate the effects of DNA-damaging agents like cisplatin, irrespective of the cell's HRR status, by preventing the repair of cisplatin-induced DNA lesions.[3][6][7]
5-Bromonicotinamide, a derivative of nicotinamide (a known PARP inhibitor), is investigated here as a potential PARP inhibitor for combination therapy with cisplatin.[8] These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for studying the synergistic effects of this compound and cisplatin in cancer models.
Mechanism of Action: A Synergistic Approach
The combination of this compound and cisplatin is predicated on a synergistic interaction that enhances cancer cell death. Cisplatin induces DNA adducts, leading to replication fork stalling and the formation of single-strand breaks.[1] PARP enzymes, particularly PARP1, are crucial for the repair of these breaks through the base excision repair (BER) pathway.[3][4]
This compound, acting as a PARP inhibitor, is hypothesized to block this repair process. The unrepaired single-strand breaks are then converted into more lethal double-strand breaks during DNA replication.[3] In cancer cells, particularly those with underlying DNA repair deficiencies, this accumulation of complex DNA damage overwhelms the cellular repair capacity, triggering apoptotic cell death.[3][6]
References
- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 28733-43-9 [chemicalbook.com]
- 3. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Assessing Cell Viability After 5-Bromonicotinamide Treatment
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinamide is a nicotinamide analog that holds interest in biomedical research and drug development, primarily due to its potential role as a modulator of enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as poly(ADP-ribose) polymerases (PARPs). The assessment of cell viability and cytotoxicity is a critical step in characterizing the biological effects of this compound. This document provides a comprehensive guide with detailed protocols for evaluating cellular responses to this compound treatment, catering to the needs of researchers in academic and industrial settings. The protocols described herein cover fundamental assays for measuring metabolic activity, membrane integrity, and apoptosis.
Mechanism of Action: PARP Inhibition and NAD+ Depletion
This compound, as a nicotinamide analog, is hypothesized to interfere with NAD+ metabolism. A primary mechanism of action for similar compounds involves the inhibition of PARP enzymes. In response to DNA damage, PARP1 is activated and consumes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, which is a crucial step in DNA repair. However, hyperactivation of PARP1 can lead to significant depletion of cellular NAD+ pools.[1][2] This severe reduction in NAD+ disrupts cellular metabolism, including glycolysis and ATP production, ultimately leading to a form of cell death known as parthanatos.[1][3][4] Preventing this NAD+ depletion is a key strategy for cell survival after DNA damage.[1]
Below is a diagram illustrating the proposed signaling pathway.
Experimental Workflow Overview
A typical workflow for assessing the effects of this compound on cell viability involves several key stages, from initial cell culture preparation to final data analysis. This systematic approach ensures reproducibility and accuracy of the results.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cell viability assays should be organized systematically to facilitate comparison and interpretation. Due to the limited availability of public data on the specific cytotoxic effects of this compound, the following tables are provided as templates. Researchers should populate these tables with their own experimental data. For illustrative purposes, example data for related compounds may be included and will be clearly noted.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., MCF-7 | Breast Cancer | 48 | User-defined | MTT |
| e.g., A549 | Lung Cancer | 48 | User-defined | MTT |
| e.g., HL-60 | Leukemia | 24 | User-defined | Trypan Blue |
| e.g., Caco-2 | Colon Cancer | 72 | User-defined | Resazurin |
Table 2: Comparison of Cell Viability Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT/MTS | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5][6] | Metabolic activity.[7] | High-throughput, sensitive, well-established. | Indirect measure of viability, can be affected by metabolic changes.[8] |
| Trypan Blue | Exclusion of dye by intact cell membranes.[1] | Membrane integrity.[9] | Simple, rapid, inexpensive, direct count of live/dead cells. | Subjective, low-throughput, not suitable for all cell types. |
| Annexin V/PI | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells.[10] | Apoptosis and necrosis.[4] | Distinguishes between different stages of cell death, quantitative. | Requires flow cytometer, more complex protocol. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells.[11][12] | Membrane integrity/Cytotoxicity.[13] | High-throughput, non-radioactive, stable signal. | Indirect measure, LDH in serum can interfere. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[5][7]
Principle Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6][15]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Trypan Blue Exclusion Assay
This assay is a simple and direct method to determine the number of viable cells based on membrane integrity.[1][9]
Principle Live cells possess intact cell membranes that exclude the trypan blue dye, whereas dead cells with compromised membranes take up the dye and appear blue.[16][17]
Materials
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)[1]
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Hemocytometer and coverslip
-
Microscope
Protocol
-
Cell Preparation: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension at 100 x g for 5 minutes and resuspend the pellet in 1 mL of PBS or serum-free medium.[16]
-
Staining: Mix equal volumes of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of dye).[1]
-
Incubation: Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[16][9]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100[1]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[3]
Materials
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol
-
Cell Collection: Collect cells (including supernatant) after treatment. Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][13]
Principle The amount of LDH released into the medium is proportional to the number of lysed cells. LDH activity is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.
Materials
-
LDH Cytotoxicity Assay Kit
-
96-well plate with cells treated with this compound
-
Microplate reader
Protocol
-
Prepare Controls: Set up the following controls in triplicate on the 96-well plate:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (10X).
-
Background Control: Medium only.
-
-
Sample Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH Reaction Solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
References
- 1. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid brachydin B decreases viability, proliferation, and migration in human metastatic prostate (DU145) cells grown in 2D and 3D culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer cells ic50: Topics by Science.gov [science.gov]
- 16. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application of 5-Bromonicotinamide in DNA Repair Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinamide, a derivative of nicotinamide (Vitamin B3), serves as a valuable chemical probe in the study of DNA repair mechanisms. Its primary mode of action is the competitive inhibition of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical to the DNA damage response (DDR). PARP enzymes, particularly PARP1 and PARP2, are activated by DNA strand breaks and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. By competing with the natural substrate nicotinamide adenine dinucleotide (NAD+), this compound effectively attenuates PARP activity, thereby hindering the repair of DNA single-strand breaks (SSBs). The accumulation of unrepaired SSBs can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication, a phenomenon that can be exploited for therapeutic benefit, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (HR).
These application notes provide an overview of the utility of this compound in DNA repair studies and detailed protocols for its application in key experimental assays.
Signaling Pathway of PARP-Mediated DNA Repair and Inhibition by this compound
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway and how this compound intervenes.
Caption: PARP1-mediated DNA repair and its inhibition by this compound.
Quantitative Data: Potency of PARP Inhibitors
The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not as extensively published as for clinically approved inhibitors, its potency is expected to be in the micromolar range, similar to other nicotinamide analogs. For context, the table below summarizes the IC50 values for several well-characterized PARP inhibitors.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Target Cancer Types |
| Olaparib | 5 | 1 | BRCA-mutated Breast, Ovarian, Pancreatic, and Prostate Cancer |
| Rucaparib | 1.4 | - | BRCA-mutated Ovarian and Prostate Cancer |
| Niraparib | 3.8 | 2.1 | Ovarian and Prostate Cancer |
| Talazoparib | 0.57 | - | BRCA-mutated Breast Cancer |
| Veliparib | 5.2 | 2.9 | Investigational for various cancers |
| This compound | µM range (estimated) | µM range (estimated) | Research Use Only |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vitro PARP1 Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory effect of this compound on PARP1 enzymatic activity in a cell-free system.
Caption: Workflow for an in vitro PARP1 activity assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ solution
-
This compound
-
Fluorometric detection reagent kit (detects nicotinamide release)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a 2X serial dilution of this compound in PARP Assay Buffer. Also, prepare a no-inhibitor control (buffer only) and a positive control inhibitor.
-
Assay Setup: In a 96-well plate, add 25 µL of the 2X inhibitor dilutions to the respective wells.
-
Add Reaction Components: Prepare a reaction master mix containing PARP Assay Buffer, activated DNA (to a final concentration of 50 ng/reaction), and recombinant PARP1 enzyme (e.g., 50 ng/reaction). Add 20 µL of this master mix to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of NAD+ solution (to a final concentration of 250 µM) to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer reagent according to the manufacturer's instructions. This typically involves an enzymatic cascade that converts the nicotinamide by-product into a fluorescent molecule.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis) for DNA Damage Assessment
This protocol measures DNA strand breaks in individual cells treated with a DNA damaging agent in the presence or absence of this compound. Inhibition of PARP by this compound is expected to increase the level of DNA damage.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))
-
This compound
-
Phosphate-buffered saline (PBS)
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA intercalating dye (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce DNA Damage: Add the DNA damaging agent (e.g., 100 µM H2O2 for 15 minutes on ice) to the media.
-
Cell Harvesting: Wash the cells with ice-cold PBS and harvest by trypsinization. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C). Pipette this mixture onto a microscope slide pre-coated with NMPA. Cover with a coverslip and solidify on ice for 10 minutes.
-
Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank and fill with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at a low voltage (~1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides, wash them three times with neutralization buffer, and then stain with a DNA intercalating dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using image analysis software to quantify DNA damage (e.g., tail moment, tail length, or % DNA in the tail).
Cell Viability Assay (MTT) to Assess Chemosensitization
This protocol evaluates the ability of this compound to potentiate the cytotoxic effects of a DNA-damaging chemotherapeutic agent.
Caption: Workflow for assessing chemosensitization using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with:
-
Vehicle control
-
This compound alone (at a fixed, non-toxic concentration)
-
Chemotherapeutic agent alone (in serial dilutions)
-
A combination of the fixed concentration of this compound and serial dilutions of the chemotherapeutic agent.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Compare the dose-response curves of the chemotherapeutic agent with and without this compound to determine if there is a potentiation of cytotoxicity. Combination Index (CI) analysis can be performed to formally assess synergy.
Conclusion
This compound is a potent tool for investigating the intricacies of DNA repair, particularly the role of PARP enzymes. Its ability to inhibit PARP activity makes it an excellent agent for studying synthetic lethality and for exploring strategies to sensitize cancer cells to DNA-damaging therapies. The protocols provided herein offer a framework for utilizing this compound to elucidate the mechanisms of DNA repair and to evaluate its potential in preclinical drug development settings.
Application Notes and Protocols for High-Throughput Screening of 5-Bromonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinamide and its derivatives represent a class of small molecules with significant potential in drug discovery. Structurally related to nicotinamide (Vitamin B3), these compounds serve as versatile scaffolds for the development of potent enzyme inhibitors.[1] Key therapeutic targets for this class of molecules include Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair, and G-protein coupled receptor 109A (GPR109A), which is involved in metabolic and inflammatory pathways.[2][3] High-throughput screening (HTS) is an essential methodology for rapidly assessing large libraries of such derivatives to identify lead compounds for further development.[4]
These application notes provide detailed protocols for both biochemical and cell-based HTS assays relevant to the screening of this compound derivatives. Furthermore, representative quantitative data from a hypothetical screening campaign is presented, along with diagrams of key signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.
Target Signaling Pathways
PARP-mediated DNA Damage Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[3] Upon DNA damage, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[3] Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, based on the principle of synthetic lethality.[3] Nicotinamide-containing compounds, such as this compound derivatives, are known to inhibit PARP enzymes.[5]
GPR109A Signaling Cascade
GPR109A (Hydroxycarboxylic Acid Receptor 2) is a G-protein coupled receptor (GPCR) activated by nicotinic acid and its analogs.[2] Primarily coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] GPR109A can also signal through a β-arrestin-dependent pathway, which can lead to receptor internalization and other downstream effects.[2] This receptor is a target for treating dyslipidemia and inflammation.
Data Presentation: Quantitative High-Throughput Screening
The following tables present hypothetical quantitative data from a primary high-throughput screen of a library of this compound derivatives against PARP1 and for GPR109A activation. The data is representative of what would be obtained in a typical HTS campaign.
Table 1: Biochemical PARP1 Inhibition Assay Data
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| BNA-001 | 10 | 85.2 | 1.5 |
| BNA-002 | 10 | 12.5 | > 50 |
| BNA-003 | 10 | 92.1 | 0.8 |
| BNA-004 | 10 | 45.7 | 11.2 |
| BNA-005 | 10 | 78.9 | 2.3 |
| Olaparib (Control) | 1 | 95.5 | 0.005 |
Table 2: Cell-Based GPR109A Activation (cAMP Reduction) Assay Data
| Compound ID | Concentration (µM) | % cAMP Reduction | EC50 (µM) |
| BNA-001 | 10 | 5.2 | > 50 |
| BNA-002 | 10 | 68.4 | 3.1 |
| BNA-003 | 10 | 15.8 | > 50 |
| BNA-004 | 10 | 8.1 | > 50 |
| BNA-005 | 10 | 75.3 | 2.7 |
| Acifran (Control) | 10 | 90.1 | 0.5 |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign involves several key stages, from assay development to hit confirmation.
Protocol 1: Biochemical High-Throughput PARP1 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of PARP1 activity.
1. Principle: The assay quantifies the PARylation of biotinylated histone H1 by PARP1. A Europium cryptate-labeled anti-PAR antibody (donor) and XL665-labeled streptavidin (acceptor) are used for detection. When PARylation occurs, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors of PARP1 will reduce this signal.
2. Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated Histone H1
-
NAD+
-
HTRF Detection Reagents: Anti-PAR antibody-Eu(K) and Streptavidin-XL665
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT
-
384-well low-volume white plates
-
This compound derivative library (in DMSO)
-
Olaparib (positive control)
-
DMSO (negative control)
3. Method:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library, positive control, and negative control to the wells of a 384-well assay plate.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing PARP1 enzyme, activated DNA, and biotinylated Histone H1 in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of NAD+ solution in assay buffer to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagent mix (containing both donor and acceptor antibodies) to all wells.
-
Final Incubation: Incubate the plate for 4 hours at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
4. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the positive (Olaparib) and negative (DMSO) controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive) / (Ratio_negative - Ratio_positive))
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).
Protocol 2: Cell-Based High-Throughput PARP Inhibition Assay
This protocol describes a cell-based assay to identify compounds that are cytotoxic to cancer cells with DNA repair deficiencies (e.g., BRCA1/2 mutations) by inhibiting PARP.[6]
1. Principle: In cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutants), the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in cell death (synthetic lethality). Cell viability is used as the readout to identify effective PARP inhibitors.
2. Materials:
-
BRCA1-deficient human cancer cell line (e.g., SUM149PT)
-
Appropriate cell culture medium and supplements (e.g., Ham's F-12, 5% FBS, insulin, hydrocortisone)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom cell culture plates
-
This compound derivative library (in DMSO)
-
Olaparib (positive control)
-
DMSO (negative control)
-
Luminometer plate reader
3. Method:
-
Cell Seeding: Seed the BRCA1-deficient cells into 384-well plates at a density of 1,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]
-
Compound Addition: Dispense 50 nL of each library compound, positive control, and negative control to the appropriate wells.[6]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Cell Viability Measurement: a. Equilibrate the plates to room temperature for 30 minutes. b. Add 25 µL of CellTiter-Glo® reagent to each well.[6]
-
Signal Stabilization: a. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6] b. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a plate reader.
4. Data Analysis:
-
Normalize the data using the positive (Olaparib, representing maximal cell killing) and negative (DMSO, representing 100% viability) controls.
-
Calculate % Cell Viability = 100 * (Luminescence_compound - Luminescence_positive) / (Luminescence_negative - Luminescence_positive).
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).
Protocol 3: Cell-Based GPR109A Activation HTS Assay
This protocol details a cell-based assay to screen for GPR109A agonists by measuring the reduction in intracellular cAMP levels.
1. Principle: GPR109A is a Gi-coupled receptor.[2] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This change can be quantified using a competitive immunoassay, often based on HTRF.
2. Materials:
-
CHO-K1 or HEK293 cell line stably expressing human GPR109A
-
Cell culture medium and supplements
-
cAMP HTRF Assay Kit (e.g., from Cisbio)
-
Forskolin (to stimulate adenylyl cyclase and generate a baseline cAMP signal)
-
384-well low-volume white plates
-
This compound derivative library (in DMSO)
-
Acifran or Nicotinic Acid (positive control)
-
DMSO (negative control)
3. Method:
-
Cell Seeding: Seed the GPR109A-expressing cells into 384-well plates at a suitable density and incubate overnight.
-
Compound Addition: Pre-treat the cells by adding 50 nL of library compounds, positive controls, or negative controls. Incubate for 30 minutes at 37°C.
-
cAMP Stimulation: Add a solution of forskolin to all wells (except for baseline controls) to stimulate cAMP production. The final concentration of forskolin should be pre-optimized (e.g., EC80).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: a. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in the lysis buffer provided with the kit. b. This will lyse the cells and allow the labeled antibodies to compete with cellular cAMP for binding.
-
Final Incubation: Incubate for 60-90 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader (665 nm and 620 nm).
4. Data Analysis:
-
The HTRF signal is inversely proportional to the intracellular cAMP concentration.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using controls (low cAMP from positive control agonist, high cAMP from forskolin-only wells).
-
Calculate % cAMP Reduction or % Activity based on the kit's instructions.
-
Identify "hits" as compounds that cause a significant reduction in cAMP (increase in HTRF signal) compared to the negative control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting solubility issues of 5-Bromonicotinamide in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues of 5-Bromonicotinamide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors, including those with a nicotinamide scaffold.[1][2] For aqueous-based assays, subsequent dilutions of the DMSO stock solution into the experimental buffer or media are necessary. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I am observing a precipitate after diluting my this compound stock solution into my aqueous cell culture medium. What is happening?
A2: This phenomenon, often called "solvent shock," can occur when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous medium where its solubility is significantly lower. The abrupt change in solvent polarity can cause the compound to precipitate out of solution.
Q3: How can I prevent my this compound from precipitating during my experiment?
A3: To prevent precipitation, consider the following strategies:
-
Optimize your stock solution concentration: Preparing a lower concentration stock solution in DMSO may help.
-
Modify your dilution technique: Add the stock solution to your pre-warmed media dropwise while gently vortexing or swirling. This helps to ensure rapid and even dispersion.[3]
-
Use a serum-containing medium: If your experimental design allows, the proteins in fetal bovine serum (FBS) can help to stabilize and solubilize some small molecules.[3]
-
Determine the maximum soluble concentration: It is crucial to experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Q4: Can the temperature at which I store my this compound solutions affect its solubility?
A4: Yes, temperature can significantly impact solubility. Storing solutions at low temperatures can decrease the solubility of a compound, potentially leading to precipitation. It is advisable to allow solutions to fully equilibrate to the experimental temperature (e.g., 37°C for cell culture) before use. Repeated freeze-thaw cycles should also be avoided as they can lead to compound degradation and precipitation.
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation with this compound, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
While specific solubility data for this compound is not extensively published, the following table provides solubility information for the parent compound, nicotinamide, and the inhibitory potency of several known PARP1 inhibitors to serve as a reference.
| Compound | Solvent/Assay | Solubility / Potency (IC₅₀) | Reference |
| Nicotinamide | DMSO | ~15 mg/mL | [4] |
| Ethanol | ~2.5 mg/mL | [4] | |
| PBS (pH 7.2) | ~10 mg/mL | [4] | |
| Olaparib | PARP1/2 IC₅₀ | 5 nM / 1 nM | [5] |
| Niraparib | PARP1/2 IC₅₀ | 3.8 nM / 2.1 nM | [5] |
| Veliparib | PARP1/2 Kᵢ | 5.2 nM / 2.9 nM | [5] |
| DPQ | PARP1 IC₅₀ | 40 nM | [5] |
Note: The solubility of this compound should be experimentally determined for your specific conditions. IC₅₀ values can vary based on the assay conditions.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Method:
-
Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by gentle warming and vortexing if necessary.
-
Prepare serial dilutions: In a series of sterile tubes or a 96-well plate, prepare serial dilutions of the this compound stock solution in your pre-warmed cell culture medium. A 2-fold serial dilution is recommended to test a broad range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM).
-
Incubate: Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO₂) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observe for precipitation: At regular intervals (e.g., 1, 4, 24, 48, and 72 hours), visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or sediment. Also, examine the solutions under a microscope to detect any fine particulate matter.[3]
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions. It is recommended to use a working concentration slightly below this determined limit.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a chosen cell line and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Method:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: A generalized workflow for determining the IC₅₀ value of this compound.
Signaling Pathway
This compound, as an analog of nicotinamide, is predicted to function as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[6] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs).
Caption: The PARP1 signaling pathway in DNA repair and the mechanism of its inhibition.[7][8][9]
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Bromonicotinamide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Bromonicotinamide in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is structurally related to nicotinamide and is investigated for its role as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[1][2] By inhibiting PARP, this compound can lead to the accumulation of SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1][3] This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal effect.[1][3]
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As there is limited published data on established effective concentrations for this compound across various cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. A typical starting point for a new compound is to test a broad range of concentrations, for instance, from low micromolar (e.g., 1 µM) to a higher concentration (e.g., 100 µM or more), to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO to create a concentrated stock (e.g., 10 mM or 100 mM). Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically kept at or below 0.1% to 0.5%. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will vary depending on your experimental goals. For cytotoxicity assays, typical incubation times range from 24 to 72 hours.[4] For mechanistic studies, shorter or longer incubation times may be necessary. It is advisable to perform a time-course experiment in conjunction with your dose-response study to identify the optimal treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations | The concentration of this compound is too high for your specific cell line. | Perform a dose-response experiment starting with a much lower concentration range (e.g., nanomolar to low micromolar). |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (≤0.1-0.5%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity. | |
| Contaminated compound or reagents. | Use fresh, high-purity this compound and sterile, endotoxin-free reagents. | |
| No observable effect at high concentrations | The compound may have low potency in your chosen cell line. | Confirm the identity and purity of your this compound. Consider testing in a different, potentially more sensitive, cell line. |
| Insufficient incubation time. | Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. | |
| The compound may be unstable in your culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Inconsistent or variable results between experiments | Variations in cell culture conditions. | Standardize your cell culture procedures. Use cells within a consistent passage number range, seed at a consistent density, and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate pipetting or dilution series. | Calibrate your pipettes regularly. Prepare a fresh serial dilution for each experiment. | |
| Edge effects in multi-well plates. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your target cells to about 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to achieve a range of desired concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Include wells for a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
-
Data Presentation
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| IC50 (µM): | \multicolumn{5}{ | c | }{To be determined from the dose-response curve} |
Visual Guides
Caption: Mechanism of PARP Inhibition by this compound.
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: Logical Troubleshooting Flow for this compound Experiments.
References
identifying and minimizing off-target effects of 5-Bromonicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the off-target effects of 5-Bromonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-targets and off-targets of this compound?
A1: this compound is a derivative of nicotinamide, a known modulator of NAD+ metabolism.[1] Therefore, it is anticipated to interact with enzymes that use NAD+ or nicotinamide as a substrate or regulator. The primary expected targets include:
-
Poly(ADP-ribose) polymerases (PARPs): Nicotinamide is a known weak inhibitor of PARP enzymes.[1] PARPs are involved in DNA repair and cell death.[2]
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases. Nicotinamide inhibits SIRT1, SIRT2, SIRT3, SIRT5, and SIRT6.[3] Sirtuins regulate various cellular processes, including transcription, cell survival, and metabolism.[3]
Potential off-targets could include a wide range of other NAD+-binding proteins or enzymes with similar structural motifs in their binding sites. A thorough profiling against a panel of enzymes, such as kinases, is recommended to determine the selectivity of this compound.[4]
Q2: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. A multi-step approach is recommended:
-
Use a structurally related, inactive control compound: An ideal negative control is a close chemical analog of this compound that does not interact with the intended target.[5] If this analog produces the same phenotype, it strongly suggests an off-target effect.[6]
-
Employ a second, structurally distinct compound with the same target: If a chemically different molecule that also inhibits the same target (e.g., a known PARP or sirtuin inhibitor) produces the same phenotype, it strengthens the evidence for an on-target effect.[7]
-
Perform target knockdown/knockout experiments: Use techniques like CRISPR-Cas9 or RNA interference to reduce the expression of the intended target protein.[8] If the phenotype is lost or diminished in the knockdown/knockout cells, it supports an on-target mechanism.
-
Conduct target engagement assays: Directly measure the binding of this compound to its intended target in cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement.
Q3: What initial concentration of this compound should I use in my experiments?
A3: If the IC50 or Ki values for your target of interest are known, it is recommended to start with a concentration 5 to 10 times higher than these values to ensure complete inhibition in initial experiments. If these values are unknown, a wide range of concentrations should be tested to generate a dose-response curve and determine the IC50. Always include a vehicle control (e.g., DMSO) to account for any non-specific effects of the solvent.
Troubleshooting Guides
Guide 1: Inconsistent Results in Enzyme Inhibition Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors, especially with small volumes. | Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for reagents where possible.[9] |
| Incomplete mixing of reagents. | Gently mix all components thoroughly after addition.[9] | |
| Temperature fluctuations. | Ensure all reagents and plates are at the recommended assay temperature before starting the reaction.[10] | |
| Lower than expected inhibition | Incorrect enzyme concentration. | Titrate the enzyme to determine the optimal concentration for the assay.[10] |
| Degraded inhibitor. | Prepare fresh solutions of this compound. Store stock solutions at the recommended temperature. | |
| Substrate concentration too high. | For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. Determine the Km of the substrate and use a concentration at or below the Km.[11] | |
| No inhibition observed | Inactive inhibitor. | Verify the purity and integrity of the this compound. |
| Incorrect assay conditions (pH, buffer). | Optimize the assay buffer and pH for the specific enzyme being tested.[12] | |
| Inhibitor insolubility. | Ensure this compound is fully dissolved in the assay buffer. A small amount of DMSO can be used, but the final concentration should be kept low and consistent across all wells.[10] |
Guide 2: Unexpected Cellular Toxicity
| Problem | Possible Cause | Solution |
| Cell death at concentrations where the on-target effect is not expected | Off-target toxicity. | Profile this compound against a broad panel of kinases and other common off-targets.[4] |
| Perform a cell viability assay with a structurally related inactive control.[5] | ||
| Discrepancy between biochemical IC50 and cellular potency | Poor cell permeability. | Assess the cell permeability of this compound using specific assays. |
| Efflux by cellular transporters. | ||
| Compound instability in cell culture media. | Assess the stability of this compound in your specific cell culture media over the time course of the experiment. |
Quantitative Data
Direct quantitative data for this compound is limited in the public domain. As a starting point, the inhibitory activity of its parent compound, nicotinamide, against sirtuins is provided below. Researchers should experimentally determine the IC50 values for this compound against its intended targets and a panel of potential off-targets.
Table 1: Inhibitory Activity of Nicotinamide against Sirtuins
| Target | IC50 (µM) |
| SIRT1 | 50 - 184 |
| SIRT2 | 50 - 184 |
| SIRT3 | 50 - 184 |
| SIRT5 | 50 - 184 |
| SIRT6 | 50 - 184 |
| Data sourced from[3] |
Table 2: Template for Experimental Determination of this compound Activity
| Target | Assay Type | IC50/Ki (nM/µM) |
| On-Targets | ||
| PARP1 | e.g., TR-FRET | Enter your data |
| SIRT1 | e.g., FP | Enter your data |
| Off-Targets | ||
| Kinase Panel (e.g., 100 kinases) | e.g., Radiometric | Enter your data |
| Other NAD+-dependent enzymes | Specify assay | Enter your data |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (e.g., for PARP or Sirtuin)
This protocol provides a general framework for determining the IC50 of this compound against a purified enzyme.
Materials:
-
Purified enzyme (e.g., PARP1, SIRT1)
-
Substrate (e.g., NAD+, acetylated peptide)
-
This compound
-
Assay buffer (optimized for the enzyme)
-
Detection reagent
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reagent Preparation:
-
Prepare the enzyme solution at the optimal concentration in assay buffer.
-
Prepare the substrate/co-factor solution in assay buffer.
-
-
Assay Plate Setup:
-
Using an automated liquid handler or a manual multichannel pipette, add a small volume (e.g., 50 nL) of the serially diluted this compound, positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well plate.[11]
-
Add the enzyme solution to all wells.[11]
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.[11]
-
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.[11]
-
Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This could be a reagent that detects the product, for example, through fluorescence or luminescence.[11]
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Protocol 2: Kinase Profiling using a Radiometric Assay
This protocol describes a common method for assessing the selectivity of an inhibitor against a panel of kinases.
Materials:
-
Panel of purified protein kinases
-
Specific peptide substrates for each kinase
-
This compound
-
[γ-³³P]ATP
-
Kinase buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare this compound at the desired screening concentration (e.g., 1 µM and 10 µM) in kinase buffer.
-
Reaction Setup:
-
In a multi-well plate, add the kinase, its specific peptide substrate, and cofactors to the kinase buffer.
-
Add this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add [γ-³³P]ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
-
Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that binds the peptide substrate.
-
Washing: Wash the filter plates multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the counts in the wells with this compound to the vehicle control wells.
Visualizations
Caption: Troubleshooting logic for differentiating on- and off-target effects.
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential off-target inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
improving the stability of 5-Bromonicotinamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Bromonicotinamide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic derivative of nicotinamide, a form of vitamin B3.[1] It serves as a key building block in the synthesis of various pharmaceutical compounds and is utilized in medicinal chemistry research.[2] Due to its structural similarity to nicotinamide, it is investigated for its potential role as a modulator of enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][3]
Q2: What are the general recommendations for storing solid this compound?
Solid this compound is generally stable under normal laboratory conditions.[2] For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, inert atmosphere at room temperature.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It also has solubility in aqueous buffers.[5] The solubility in ethanol is approximately 2.5 mg/mL, and in DMSO, it is around 15 mg/mL.[5] For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5]
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid in an appropriate solvent of choice, such as DMSO, ethanol, or a suitable buffer.[5] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[5] For cell culture experiments, a concentrated stock solution is typically prepared in DMSO, which is then further diluted in the aqueous culture medium to the final working concentration.[6]
Q5: What are the best practices for storing this compound stock solutions?
To ensure the stability of this compound stock solutions, it is recommended to:
-
Store at low temperatures: For long-term storage, keep the stock solutions at -20°C or -80°C.[1]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.[7]
-
Use freshly prepared solutions: Whenever possible, use freshly prepared solutions for experiments to ensure potency and reproducibility.[8] It is not recommended to store aqueous solutions for more than one day.[5]
Q6: What factors can lead to the degradation of this compound in solution?
The stability of this compound in solution can be affected by:
-
pH: The compound is susceptible to hydrolysis in strong acidic or basic conditions.[2][9]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[10]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[7][11]
-
Temperature: Elevated temperatures can accelerate degradation.[10]
Troubleshooting Guides
Issue 1: Precipitation observed in the stock solution upon storage or dilution.
-
Possible Cause 1: Supersaturation. The concentration of the solution may have exceeded the solubility limit of this compound in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If the precipitate dissolves, consider preparing a slightly more dilute stock solution for future use.
-
Before use, always bring the solution to room temperature and ensure all precipitate has dissolved.
-
-
-
Possible Cause 2: "Salting out" upon dilution. When a concentrated stock in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the compound may precipitate due to a rapid change in solvent polarity.
-
Troubleshooting Steps:
-
Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing.
-
Consider preparing an intermediate dilution in a co-solvent system before the final dilution into the aqueous medium.
-
-
-
Possible Cause 3: Low Temperature Storage. The solubility of many compounds decreases at lower temperatures.
-
Troubleshooting Steps:
-
Before use, allow the frozen stock solution to thaw completely at room temperature.
-
Vortex the solution gently to ensure it is homogeneous before making dilutions.
-
-
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of the compound. The this compound in the stock solution may have degraded over time due to improper storage.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Multiple freeze-thaw cycles. Repeatedly freezing and thawing the stock solution can lead to degradation.
-
Troubleshooting Steps:
-
Always prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]
-
-
-
Possible Cause 3: Photodegradation. Exposure to light may have degraded the compound.
-
Troubleshooting Steps:
-
Always store stock solutions in light-protected containers (e.g., amber vials) or wrapped in aluminum foil.[7]
-
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [5] |
| Ethanol | ~2.5 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [5] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Condition | Duration | Rationale | Reference |
| -20°C or -80°C | Long-term | Minimizes chemical degradation | [1] |
| Aliquoted | For each use | Avoids repeated freeze-thaw cycles | [1] |
| Protected from light | Always | Prevents photodegradation | [7] |
| Inert atmosphere (for solid) | Long-term | Prevents oxidation | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh out 2.01 mg of this compound using an analytical balance.
-
Transfer the solid to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved.
-
For long-term storage, prepare single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC
This protocol provides a general method to assess the stability of this compound solutions under different storage conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound stock solutions to be tested
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvents (e.g., DMSO, PBS).
-
Storage Conditions: Aliquot the solutions and store them under various conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water (with or without 0.1% formic acid).[12]
-
Inject a known volume of the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Mandatory Visualization
Caption: Potential mechanism of PARP1 inhibition by this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 2. Buy 5-Bromo-N-methylnicotinamide (EVT-360730) | 153435-68-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide Solution (1 M) - Elabscience® [elabscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. q1scientific.com [q1scientific.com]
- 12. benchchem.com [benchchem.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Addressing 5-Bromonicotinamide Degradation in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential degradation of 5-Bromonicotinamide in long-term experimental settings. The information provided is based on general principles of chemical stability and data from related compounds, as specific degradation studies on this compound are limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a derivative of nicotinamide (a form of vitamin B3) and is utilized in various biochemical and pharmaceutical research settings. Its stability is a critical factor in long-term experiments, as degradation can lead to a decrease in the effective concentration of the active compound, potentially causing inaccurate and irreproducible results. Degradation products themselves might also exert unintended biological effects or interfere with analytical measurements.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure (a substituted pyridine and an amide functional group), this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromonicotinic acid and ammonia. This is a common degradation pathway for amide-containing compounds.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photodecomposition upon exposure to light, particularly UV radiation. This can lead to debromination or other complex reactions.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidation products, especially in the presence of oxidizing agents or under pro-oxidative experimental conditions.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above.
Q3: What factors can influence the rate of this compound degradation?
A3: Several factors can impact the stability of this compound in your experiments:
-
pH of the medium: Both acidic and basic conditions can catalyze the hydrolysis of the amide group.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
Light exposure: Exposure to light, especially UV, can induce photodegradation.
-
Presence of oxidizing or reducing agents: Components in your experimental system could promote oxidative or reductive degradation.
-
Solvent/Medium composition: The polarity and composition of the solvent or cell culture medium can influence the stability of the compound.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To mitigate degradation, consider the following preventative measures:
-
Solution Preparation: Prepare fresh stock solutions of this compound before each experiment. If storing stock solutions, aliquot them into single-use volumes and store them protected from light at -20°C or -80°C.
-
pH Control: Maintain the pH of your experimental medium within a neutral and stable range, if compatible with your experimental design.
-
Temperature Management: Avoid exposing this compound solutions to high temperatures. For long-term experiments at 37°C, consider more frequent media changes with freshly added compound.
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Issue: I am observing a decrease in the biological activity of this compound over the course of my multi-day experiment.
| Possible Cause | Troubleshooting Action |
| Compound Degradation | Conduct a stability study of this compound in your specific experimental medium at the relevant temperature (e.g., 37°C). Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS to quantify the remaining parent compound. |
| Metabolism by Cells | If working with cell cultures, the compound might be metabolized. Analyze cell lysates and conditioned media for the presence of metabolites. |
| Adsorption to Labware | The compound may adsorb to plastic surfaces. Consider using low-adsorption plasticware or glass vessels where appropriate. |
Issue: I am seeing unexpected or inconsistent results in my experiments with this compound.
| Possible Cause | Troubleshooting Action |
| Inconsistent Stock Solution | Prepare a fresh stock solution for each experiment. Avoid repeated freeze-thaw cycles of a single stock vial. |
| Formation of Active/Interfering Degradation Products | Analyze your aged this compound solution by LC-MS to identify potential degradation products and assess their potential biological activity or analytical interference. |
| Variability in Experimental Conditions | Ensure consistent pH, temperature, and light exposure across all experiments. |
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound (100 µM) in Aqueous Buffer at 37°C
| Condition | Time (hours) | % Remaining this compound (HPLC) | Major Degradation Product Detected |
| pH 4.0 | 24 | 95% | 5-Bromonicotinic Acid |
| 72 | 85% | 5-Bromonicotinic Acid | |
| pH 7.4 | 24 | 98% | Minor 5-Bromonicotinic Acid |
| 72 | 92% | 5-Bromonicotinic Acid | |
| pH 9.0 | 24 | 80% | 5-Bromonicotinic Acid |
| 72 | 60% | 5-Bromonicotinic Acid | |
| pH 7.4 + Light | 24 | 90% | 5-Bromonicotinic Acid, Nicotinamide |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced
Technical Support Center: Overcoming Resistance to 5-Bromonicotinamide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5-Bromonicotinamide, a NAMPT inhibitor, in cancer cell lines. The information provided is based on established mechanisms of resistance to NAMPT inhibitors and offers detailed experimental protocols to investigate and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
This compound is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and various signaling processes.[1][2] Cancer cells often have a higher demand for NAD+ due to their rapid proliferation and altered metabolism, making them particularly vulnerable to NAMPT inhibition.[1][2] By blocking NAMPT, this compound depletes intracellular NAD+ levels, leading to an energy crisis, inhibition of NAD+-dependent enzymes, and ultimately, cancer cell death.
Q2: My cancer cells have become resistant to this compound. What are the likely causes?
Acquired resistance to NAMPT inhibitors like this compound is a known phenomenon and can arise through several mechanisms:[1][2]
-
Target Alteration: Mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitory effect of this compound.[1]
-
Upregulation of Compensatory Pathways: Cancer cells can upregulate alternative NAD+ synthesis pathways to bypass the NAMPT blockade. This often involves increased expression of enzymes like Nicotinate Phosphoribosyltransferase (NAPRT) or Quinolinate Phosphoribosyltransferase (QPRT).[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to become less reliant on NAD+ or to utilize alternative energy sources.[1]
Q3: How can I determine the mechanism of resistance in my cell line?
A systematic approach involving several key experiments is recommended:
-
Sequence the NAMPT gene: This will identify any potential mutations in the drug's target.
-
Assess mRNA and protein levels of key enzymes: Use qPCR and Western blotting to measure the expression of NAMPT, NAPRT, and QPRT.
-
Measure intracellular NAD+ levels: Compare NAD+ concentrations in sensitive and resistant cells, both at baseline and after treatment with this compound.
-
Perform a drug efflux assay: Use a fluorescent substrate like Rhodamine 123 to determine if ABC transporter activity is increased in your resistant cells.
Q4: What strategies can I use to overcome this compound resistance?
Several strategies can be explored, often involving combination therapies:[3][4]
-
Combination with other metabolic inhibitors: Targeting the compensatory NAD+ synthesis pathways. For example, if NAPRT is upregulated, combining this compound with an NAPRT inhibitor could be effective.
-
Combination with chemotherapy or targeted agents: Synergistic effects can be achieved by combining this compound with drugs that have different mechanisms of action.
-
Use of ABC transporter inhibitors: If increased efflux is the cause of resistance, co-treatment with an ABCB1 inhibitor like verapamil or cyclosporin A can restore sensitivity.
-
Development of next-generation inhibitors: Novel NAMPT inhibitors may be effective against resistant cells with specific NAMPT mutations.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound (Increased IC50).
| Possible Cause | Suggested Solution |
| NAMPT mutation | Sequence the NAMPT gene in resistant cells and compare to the parental line. If a mutation is present, consider using a different NAMPT inhibitor with a distinct binding mode or explore combination therapies. |
| Upregulation of NAPRT or QPRT | Perform qPCR and Western blot to check the expression levels of NAPRT and QPRT. If upregulated, consider combination therapy with an inhibitor of the corresponding enzyme. |
| Increased drug efflux | Perform a Rhodamine 123 efflux assay. If efflux is increased, try co-treatment with an ABC transporter inhibitor (e.g., verapamil). |
| Metabolic reprogramming | Analyze the metabolic profile of the resistant cells (e.g., using metabolomics) to identify dependencies that could be targeted with other inhibitors. |
Problem 2: No significant NAD+ depletion in resistant cells after treatment.
| Possible Cause | Suggested Solution |
| Compensatory NAD+ synthesis | This strongly suggests upregulation of alternative NAD+ synthesis pathways. Measure NAPRT and QPRT expression levels. |
| Reduced intracellular drug concentration | This could be due to increased drug efflux. Perform an ABC transporter activity assay. |
| NAMPT mutation affecting drug binding | A mutation may prevent this compound from effectively inhibiting the enzyme. Sequence the NAMPT gene. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental HCT-116 | 15 | - |
| HCT-116-BR (Resistant) | 450 | 30 |
| Parental A549 | 25 | - |
| A549-BR (Resistant) | 800 | 32 |
Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells.
| Gene | Fold Change in mRNA Expression (Resistant vs. Sensitive) |
| NAMPT | 1.2 |
| NAPRT | 8.5 |
| QPRT | 1.5 |
| ABCB1 | 12.0 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Chronic exposure: Continuously expose the cells to a low concentration of this compound (e.g., the IC20).
-
Dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Isolation of resistant clones: After several months of culture under selective pressure, isolate single-cell clones by limiting dilution or by picking well-isolated colonies.
-
Characterization: Expand the clones and confirm their resistance by re-evaluating the IC50 of this compound. Resistant clones should exhibit a significantly higher IC50 compared to the parental cell line.
Protocol 2: Western Blot Analysis of NAMPT, NAPRT, and QPRT
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT, NAPRT, QPRT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 3: Intracellular NAD+ Measurement Assay
-
Cell Seeding: Seed an equal number of sensitive and resistant cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
NAD+ Extraction: Lyse the cells using an acid extraction buffer (e.g., 0.5 M perchloric acid) to stabilize NAD+. Neutralize the extracts.
-
NAD+ Quantification: Use a commercially available NAD+/NADH assay kit (colorimetric or fluorometric) to measure the NAD+ levels according to the manufacturer's instructions.
-
Data Analysis: Normalize the NAD+ levels to the protein concentration of each sample.
Protocol 4: Rhodamine 123 Efflux Assay for ABCB1 Activity
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate of ABCB1) for a defined period (e.g., 30-60 minutes at 37°C) to allow for its uptake.
-
Efflux Phase: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh medium with or without an ABCB1 inhibitor (e.g., verapamil).
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer at different time points during the efflux phase.
-
Data Analysis: Cells with higher ABCB1 activity will show a faster decrease in intracellular fluorescence. The effect of the inhibitor will confirm the involvement of ABCB1.
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. WO2008124849A2 - Pyrrolo-pyridine kinase modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash-sample-apps/apps/dash-drug-discovery/data/small_molecule_drugbank.csv at main · plotly/dash-sample-apps · GitHub [github.com]
Technical Support Center: Managing Cytotoxicity of 5-Bromonicotinamide in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the cytotoxic effects of 5-Bromonicotinamide in normal cell lines during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a derivative of nicotinic acid (Vitamin B3).[1] Its primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[2] PARP enzymes are critical for cellular processes, including DNA repair and chromatin regulation.[3]
Q2: Why does this compound exhibit cytotoxicity in normal, non-cancerous cell lines? A2: PARP enzymes play a crucial role in maintaining genomic stability in all cells, including normal ones, primarily through their involvement in DNA single-strand break repair.[4] By inhibiting PARP, this compound can impair this essential repair process. This inhibition can lead to the accumulation of DNA damage, which, if unrepaired, can trigger apoptosis (programmed cell death), leading to cytotoxicity even in normal cells.
Q3: What are the downstream cellular effects of PARP inhibition by this compound? A3: The primary cytotoxic effect of PARP inhibitors is correlated with the "trapping" of PARP-DNA complexes at sites of DNA damage.[4][5] This trapping is often more cytotoxic than simple enzymatic inhibition. This process leads to a cascade of events, including:
-
Depletion of NAD+ : PARP enzymes consume Nicotinamide Adenine Dinucleotide (NAD+) as a substrate.[6][7] While inhibition might be expected to spare NAD+, the trapping mechanism can lead to a localized depletion, impacting cellular energy metabolism as NAD+ is central to redox reactions.[6][7]
-
Replication Stress : The trapped PARP-DNA complexes can obstruct DNA replication forks, leading to replication stress and the formation of cytotoxic double-strand breaks.[8]
-
Apoptosis Induction : The accumulation of DNA damage and cellular stress can activate apoptotic pathways, often involving the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7).[9][10][11]
Q4: Can cytotoxicity be managed by supplementing the culture medium? A4: Yes, to an extent. If cytotoxicity is linked to the depletion of cellular energy pools, supplementing the medium with NAD+ precursors like nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN) may help replenish NAD+ levels and mitigate some of the toxic effects.[12][13] Additionally, if oxidative stress is a contributing factor, co-treatment with antioxidants like N-acetylcysteine (NAC) could be beneficial.[14]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity across all tested concentrations in normal cells. | 1. Calculation Error : Incorrect calculation of stock solution or final dilutions. 2. Solvent Toxicity : The final concentration of the solvent (e.g., DMSO) is too high (typically should be ≤ 0.5%).[1] 3. Compound Instability : The compound may have degraded into a more toxic substance. | 1. Carefully verify all calculations and prepare fresh serial dilutions. 2. Run a vehicle control experiment with the solvent alone across the same concentration range to determine its maximum non-toxic dose.[15] 3. Assess compound stability. Always use freshly prepared solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[15] |
| High variability between replicate wells. | 1. Uneven Cell Seeding : Improper mixing of the cell suspension before and during plating. 2. Compound Precipitation : The compound has poor solubility in the culture medium and is precipitating out of solution. 3. Edge Effects : Increased evaporation from the outer wells of the culture plate during incubation.[15] | 1. Ensure the cell suspension is homogenous. After plating, let the plate rest at room temperature for 15-20 minutes to allow for even cell settling before incubation.[15] 2. Visually inspect wells under a microscope for any precipitate. If observed, re-evaluate the solubilization method or consider using a solubility enhancer. 3. Avoid using the outer rows and columns of the plate for experimental data. Fill these "buffer" wells with sterile PBS or culture medium instead.[15] |
| No clear dose-response relationship is observed. | 1. Concentration Range Too Narrow/High : The selected concentration range may be entirely on the toxic plateau of the dose-response curve. 2. Compound Not Bioavailable : The compound may bind to serum proteins in the culture medium, reducing its effective concentration. | 1. Test a much broader range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to capture the full curve.[15] 2. Consider testing the compound in low-serum or serum-free media. Note that this may also impact cell health and should be validated with appropriate controls.[15] |
| Signs of oxidative stress are present (e.g., increased ROS). | 1. Secondary Effect of Cytotoxicity : PARP inhibition and subsequent mitochondrial dysfunction can lead to the generation of Reactive Oxygen Species (ROS).[16] 2. Direct Compound Effect : The compound itself or its metabolites may induce oxidative stress. | 1. Confirm the presence of oxidative stress by measuring intracellular ROS levels (see protocol below). 2. Attempt a "rescue" experiment by co-incubating the cells with an antioxidant such as N-acetylcysteine (NAC) to see if it alleviates cytotoxicity.[14] |
Quantitative Data Summary
Direct and comprehensive cytotoxicity data for this compound across a wide range of normal human cell lines is limited in publicly available literature. The table below summarizes available data for related nicotinamide and brominated derivatives to provide a comparative perspective on potential cytotoxic concentrations.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Active Imidazole-Pyridine Compound 5a | L929 | Normal Mouse Fibroblast | 88.41 ± 1.08 | [17] |
| Active Imidazole-Pyridine Compound 5c | L929 | Normal Mouse Fibroblast | 65.21 ± 1.12 | [17] |
| Active Imidazole-Pyridine Compound 5d | L929 | Normal Mouse Fibroblast | 48.12 ± 1.17 | [17] |
| Active Imidazole-Pyridine Compound 5e | L929 | Normal Mouse Fibroblast | 70.34 ± 1.04 | [17] |
| Novel Synthesized Nicotinamide (N4) | MCF-7 | Human Breast Cancer | 12.1 | [1] |
| 5-bromo-7-azaindolin-2-one derivative | HepG2, A549, Skov-3 | Human Cancer Lines | 2.357 - 3.012 | [1] |
Note: Researchers should always perform their own dose-response experiments to determine the precise IC50 value for their specific normal cell line and experimental conditions.
Visualized Workflows and Pathways
Signaling Pathway of this compound Induced Cytotoxicity
Experimental Workflow for Cytotoxicity Assessment
Detailed Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells and is widely used to determine the IC50 value of a compound.[1]
Materials:
-
Normal cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)[1]
-
96-well cell culture plates
-
This compound
-
Sterile DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)[1]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding : Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well in 100 µL of complete medium.[1][11] Include wells for "no-cell" blanks.
-
Incubation : Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium from a concentrated stock (typically in DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (medium with the highest concentration of DMSO used).[1]
-
Exposure : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition : After incubation, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well (including controls) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization : Carefully remove the medium from the wells. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement : Measure the absorbance (Optical Density) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis :
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot a dose-response curve (% Viability vs. log[Concentration]) and use non-linear regression to determine the IC50 value.
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at relevant concentrations (e.g., around the determined IC50) for the desired time (e.g., 24-48 hours).[11] Include an untreated control.
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization.[11] Combine all cells from each well and pellet by centrifugation.
-
Washing : Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells using a flow cytometer within one hour.[11]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Intracellular Reactive Oxygen Species (ROS) Detection
This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
Materials:
-
Cells cultured in a 96-well black, clear-bottom plate
-
This compound
-
DCFH-DA probe
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells and treat with this compound as described in the MTT assay protocol.
-
Probe Loading : After the treatment period, remove the treatment medium and wash cells once with warm PBS. Add 100 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing : Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement : Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis : Compare the fluorescence intensity of treated cells to untreated controls to determine the relative increase in ROS levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the BRCA1/ 2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinamide exerts antioxidative effects on senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delivery of 5-Bromonicotinamide in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of 5-Bromonicotinamide in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Inadequate Drug Exposure: The compound may not be reaching the target tissue at a sufficient concentration.[1] | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma and the target tissue over time to determine key parameters like Cmax, Tmax, and AUC.[1] 2. Optimize Administration Route: If bioavailability is low, consider alternative routes. Intraperitoneal (IP) and intravenous (IV) injections generally offer higher bioavailability than oral administration.[2] 3. Refine Formulation: Improve the solubility and stability of the compound. (See Formulation and Solubility FAQ below). |
| Inappropriate Dosage: The administered dose may be too low to elicit a biological response. | 1. Perform a Dose-Response Study: Evaluate a range of doses to determine the minimum effective dose and the maximum tolerated dose (MTD).[1][3] 2. Review Literature on Similar Compounds: Use pharmacokinetic data from structurally related compounds, like nicotinamide, as a starting point for dose selection.[2][4] | |
| Unexpected Toxicity or Adverse Events | Compound Precipitation: The compound may be precipitating out of the vehicle after administration, leading to localized toxicity or emboli.[1] | 1. Verify Formulation Stability: Prepare a fresh formulation and visually inspect for any precipitates.[1] 2. Assess Solubility: Determine the solubility of this compound in your chosen vehicle at the desired concentration.[1] 3. Consider Alternative Vehicles: Test different biocompatible solvents or formulation strategies. |
| Dose is Too High: The administered dose exceeds the MTD in the specific animal model. | 1. Reduce the Dose: Decrease the dose by 25-50% and carefully observe the animals for adverse effects.[1] 2. Re-evaluate the MTD: Conduct a formal MTD study if one has not been performed. | |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Administer a Vehicle-Only Control: Include a group of animals that receives only the vehicle to isolate its effects.[5] 2. Choose Inert Vehicles: Whenever possible, use well-established, non-toxic vehicles. | |
| Variability in Experimental Results | Inconsistent Administration Technique: Improper or inconsistent injection technique can lead to variable drug absorption. | 1. Standardize Protocols: Ensure all personnel are thoroughly trained on the chosen administration route (e.g., IP injection).[6][7] 2. Verify Injection Site: For IP injections, consistently target the lower right quadrant of the abdomen to avoid injection into organs like the cecum or bladder.[6][7][8] |
| Instability of the Formulation: The compound may be degrading in the vehicle over time. | 1. Prepare Fresh Formulations: Ideally, prepare the dosing solution immediately before administration.[5] 2. Assess Stability: If the formulation must be stored, conduct a stability study under the storage conditions. |
Frequently Asked Questions (FAQs)
Formulation and Solubility
Q1: What is a good starting vehicle for this compound for in vivo studies?
A1: For initial studies, a common approach for compounds with limited aqueous solubility is to use a vehicle system consisting of a small amount of an organic solvent solubilized in a carrier oil. A widely used vehicle is a solution of 10% DMSO in corn oil.[5] It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension.
Q2: How can I improve the solubility of this compound?
A2: If solubility is a challenge, consider the following strategies:
-
Co-solvents: Use a mixture of biocompatible solvents.
-
pH Adjustment: Determine if the solubility is pH-dependent and adjust the vehicle pH accordingly.
-
Excipients: Utilize formulation strategies with excipients like cyclodextrins or surfactants to enhance solubility.[9]
-
Nanosuspensions or Lipid-Based Formulations: For advanced delivery, these can improve bioavailability.[1]
Dosing and Administration
Q3: What is a recommended starting dose for this compound in mice?
A3: Without specific preclinical data for this compound, a starting point can be inferred from studies on the related compound, nicotinamide. In mice, nicotinamide has been administered intraperitoneally at doses ranging from 100 to 1000 mg/kg.[2][4][10] A conservative approach would be to start with a lower dose (e.g., 50-100 mg/kg) and perform a dose-escalation study to determine efficacy and toxicity.
Q4: What is the correct procedure for an intraperitoneal (IP) injection in a mouse?
A4: A proper IP injection is critical for accurate dosing. The key steps are:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum, urinary bladder, and major organs.[6][7]
-
Injection: Insert a 25-30 gauge needle at a 30-45° angle. Aspirate to ensure you have not entered a blood vessel or organ before injecting the solution.[5][6][7]
Q5: Should I choose oral or intraperitoneal administration?
A5: The choice depends on the experimental goals.
-
Intraperitoneal (IP) Injection: Generally provides higher bioavailability (approaching 100% for nicotinamide) and more rapid absorption compared to oral administration.[2] It is often preferred for initial efficacy and pharmacokinetic studies.
-
Oral Gavage/Voluntary Oral Administration: This route is more relevant for modeling clinical administration in humans. However, it may result in lower and more variable bioavailability due to first-pass metabolism.[11][12][13]
Pharmacokinetics and Metabolism
Q6: What is the expected half-life of this compound?
Q7: What are the likely metabolites of this compound?
A7: The primary plasma metabolite of nicotinamide in mice is nicotinamide N-oxide.[2] Other potential metabolites in rats include N1-methylnicotinamide and N1-methyl-2-pyridone-5-carboxamide.[14][15] It is plausible that this compound undergoes similar metabolic transformations. Identifying the metabolites is important as they may also have biological activity.
Q8: How can I measure the concentration of this compound in biological samples?
A8: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable and sensitive methods for quantifying small molecules like this compound in plasma and tissue homogenates.[16][17] These methods offer good specificity and can be adapted to measure metabolites as well.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 5 mg/mL suspension of this compound in a 10% DMSO/corn oil vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to achieve a concentration where the compound fully dissolves. For a final 10% DMSO solution, this initial concentration will be higher.
-
Vortex vigorously until the this compound is completely dissolved in the DMSO.
-
Add the appropriate volume of corn oil to reach the final desired concentration of 5 mg/mL and a final DMSO concentration of 10%.
-
Vortex the suspension vigorously for 1-2 minutes to ensure it is well-mixed.
-
Use an ultrasonic bath for 5-10 minutes to create a uniform suspension.
-
It is recommended to prepare this formulation fresh on the day of use.[5]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for IP administration.
Materials:
-
Syringe (1 mL) with a 25-30 gauge needle
-
70% ethanol wipes
-
Prepared this compound formulation
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise injection volume (not to exceed 10 mL/kg).[5][7]
-
Restraint: Use a proper restraint technique (e.g., "three-fingers" method) to securely hold the mouse and expose its abdomen.[5]
-
Site Identification: Turn the restrained mouse so its abdomen is facing up. The target injection site is the mouse's lower right quadrant of the abdomen.[6][7] Tilting the mouse's head slightly downwards can help move the abdominal organs away from the injection site.[5]
-
Disinfection: Wipe the injection site with a 70% ethanol pad.
-
Injection: Gently but securely insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[5][7]
-
Aspiration: Gently pull back the plunger to ensure no fluid or blood is drawn, confirming you are not in an organ or blood vessel.
-
Administration: Slowly and steadily inject the substance.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Observe the mouse for any immediate complications.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy for Designing In Vivo Dose-Response Comparison Studies [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiosensitization by nicotinamide in vivo: a greater enhancement of tumor damage compared to that of normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 12. Researchers [rodentmda.ch]
- 13. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 14. Metabolic effects of nicotinamide administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic origins of the pyridones of N 1 -methylnicotinamide in man and rat. | Semantic Scholar [semanticscholar.org]
- 16. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 17. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent PARP Inhibition Assay Results
This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during Poly (ADP-ribose) Polymerase (PARP) inhibition assays and to ensure robust and reliable experimental outcomes.
Frequently Asked questions (FAQs)
General Issues
Q1: Why am I observing variable IC50 values for my PARP inhibitor across different experiments?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to PARP inhibitors due to their genetic background, particularly the status of DNA repair pathways like Homologous Recombination (HR).[1] For instance, cells with BRCA1/2 mutations are generally more sensitive.[1][2]
-
Assay-Specific Parameters: The choice of assay (e.g., cytotoxicity, PARP activity, or PARP trapping) can significantly influence the outcome.[1] A biochemical assay measures direct inhibition of the purified enzyme, while a cell-based assay is influenced by factors like cell permeability.[3]
-
Experimental Conditions: Factors such as cell density, passage number, inhibitor incubation time, and media composition can all contribute to variability.[1][4]
-
Inhibitor Properties: Different PARP inhibitors possess distinct potencies and "trapping efficiencies," which is their ability to lock PARP onto DNA, contributing to cytotoxicity.[1]
Q2: What is "PARP trapping," and how does it affect my results?
A2: PARP trapping is a key mechanism for many PARP inhibitors. It refers to the stabilization of the PARP-DNA complex, which prevents the enzyme from detaching after DNA repair. This trapped complex itself can be cytotoxic, especially during DNA replication, leading to collapsed replication forks and cell death.[1][5][6] The trapping efficiency varies between inhibitors and can be a more significant contributor to a compound's anticancer activity than its enzymatic inhibition alone.[5][6] Assays that specifically measure PARP trapping may provide a more clinically relevant measure of an inhibitor's efficacy.[7]
Biochemical (Enzymatic) Assay Issues
Q3: My enzymatic assay shows high background noise. What are the possible causes?
A3: High background in enzymatic assays can be caused by several factors:
-
Compound Interference: The inhibitor itself may be fluorescent or colored, interfering with the assay readout.[5]
-
Contaminated Reagents: Buffers, enzymes, or substrates may be contaminated.[5][8]
-
Non-specific Binding: In ELISA-based formats, inadequate washing or insufficient blocking can lead to non-specific binding of detection antibodies or other reagents.[5][8]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of the PARP enzyme, NAD+, or DNA can lead to high background.[5]
Q4: The IC50 values from my biochemical assay are inconsistent between experiments. What could be the reason?
A4: Inconsistent IC50 values in biochemical assays can stem from:
-
Variability in Reagent Lots: Different batches of the PARP enzyme or other critical reagents can have varying activity. It is crucial to perform lot-to-lot validation.[5]
-
Assay Conditions: Minor variations in incubation time, temperature, or buffer composition can impact results.[5]
-
DMSO Concentration: The final concentration of DMSO (used to dissolve inhibitors) should be kept constant across all wells and ideally below 1% to avoid affecting enzyme activity.[5]
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant variability.[5]
Cell-Based Assay Issues
Q5: Why is the IC50 value from my cell-based assay significantly higher than the value reported in the biochemical assay?
A5: This is an expected observation. A biochemical assay measures the direct inhibition of the purified PARP protein, while a cell-based assay is influenced by numerous additional factors, including:
-
Cellular Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective intracellular concentration.[3]
-
Drug Efflux: Cells may actively pump the inhibitor out, reducing its intracellular concentration. Overexpression of drug efflux pumps like P-glycoprotein is a known resistance mechanism.[9]
-
Cellular NAD+ Levels: PARP enzymes use NAD+ as a substrate. Cellular NAD+ concentrations can influence the apparent potency of competitive inhibitors.[1]
Q6: I'm not observing the expected synthetic lethality in my HR-deficient cell line.
A6: The lack of expected synthetic lethality can be due to:
-
Verification of HR Deficiency: It is important to confirm the HR-deficient status of your cell line, for example, through sequencing to confirm BRCA1/2 mutation status or functional assays for HR capacity.[9]
-
Resistance Mechanisms: Resistance to PARP inhibitors can arise through several mechanisms, including reversion mutations in BRCA1/2 that restore their function or the inactivation of proteins like 53BP1, which can partially restore HR function in BRCA1-deficient cells.[9]
-
Suboptimal Treatment Duration: The cytotoxic effects of PARP inhibitors may take several cell cycles to become apparent. Ensure your experiment is long enough to observe the desired effect.[9]
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent IC50 Values
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting.[5] Edge effects on the plate.[1][5] Reagent instability.[5] | Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with buffer. Prepare fresh reagents and keep them on ice. |
| IC50 values differ between experiments | Variability in reagent lots (enzyme, cells).[5] Inconsistent cell seeding density.[1] Variations in incubation time or temperature.[1][5] | Perform lot-to-lot validation of critical reagents. Use a precise method for cell counting and seeding. Strictly adhere to a consistent incubation time and temperature. |
| No dose-dependent inhibition observed | Incorrect inhibitor concentration range.[8] Inhibitor insolubility.[8] High enzyme concentration.[8] | Perform a wide-dose range titration (e.g., from nanomolar to micromolar). Check the solubility of the inhibitor in your assay buffer; prepare a concentrated stock in a suitable solvent like DMSO and then dilute. Titrate the PARP enzyme to determine the optimal concentration.[5] |
Table 2: Troubleshooting Cell-Based Assays
| Symptom | Possible Cause | Recommended Solution |
| Low or no PARP activity in positive controls | Inactive enzyme.[8] Incorrect buffer composition or pH.[8] Degraded NAD+.[8] | Use a fresh aliquot of a validated enzyme lot. Double-check the recipe and pH of the assay buffer. Prepare fresh NAD+ solutions for each experiment. |
| Difficulty in detecting PAR reduction | Inefficient cell lysis.[5] Insufficient antibody specificity or sensitivity.[5] Insufficient stimulation of PARP activity.[5] | Optimize the lysis buffer and procedure. Use a validated anti-PAR antibody. Treat cells with a DNA damaging agent to induce PARP activity before adding the inhibitor. |
| Unexpected cytotoxicity in control (HR-proficient) cells | Off-target effects of the inhibitor.[1] High inhibitor concentration. | Review the literature for known off-target activities of your compound. Perform a dose-response experiment to find the optimal concentration. Use a PARP1 knockout/knockdown cell line as a control.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Replace the old medium with the drug-containing medium, including a vehicle-only (e.g., 0.1% DMSO) control.[3]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard culture conditions.[3][4]
-
Assay: Add MTS reagent to each well and incubate for 1-4 hours.[2]
-
Readout: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Biochemical PARP Activity Assay (ELISA-based, Chemiluminescent)
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash and block the plate.[3]
-
Inhibitor Preparation: Prepare serial dilutions of the PARP inhibitor in the assay buffer. Add the diluted inhibitor or vehicle control to the wells.[3]
-
Enzyme Reaction: Prepare a master mix containing recombinant PARP enzyme and biotinylated-NAD+ in the assay buffer. Add this mix to the wells to start the reaction. Incubate at 25-30°C for a specified time (e.g., 1-3 hours).[3]
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate and incubate.[3]
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate.[3]
-
Readout: Immediately measure the chemiluminescent signal using a microplate reader.[3]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the biochemical IC50.[3]
Visualizations
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.[2]
Caption: General workflow for cell-based and biochemical PARP inhibitor assays.
Caption: Troubleshooting decision tree for inconsistent PARP assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating 5-Bromonicotinamide as a PARP1 Inhibitor: A Comparative Guide
Introduction to PARP1 and the Rationale for Its Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the repair of SSBs primarily through the base excision repair (BER) pathway.
In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP1 has emerged as a powerful therapeutic strategy. Cancers with mutations in genes such as BRCA1 and BRCA2 are deficient in HR and are therefore highly dependent on PARP1-mediated SSB repair. Inhibiting PARP1 in these cancer cells leads to the accumulation of unrepaired SSBs, which during DNA replication are converted into more lethal double-strand breaks (DSBs). The inability of these HR-deficient cells to repair DSBs results in a synthetic lethality, leading to selective cancer cell death while sparing normal cells with functional HR.
5-Bromonicotinamide is a nicotinamide analog that has been investigated for its potential as a PARP1 inhibitor. Nicotinamide itself is a known weak inhibitor of PARP enzymes. This guide provides a framework for validating this compound as a PARP1 inhibitor by comparing its potential performance metrics against established, clinically approved PARP1 inhibitors and outlining the necessary experimental protocols for its validation.
Comparative Efficacy of PARP1 Inhibitors
| Inhibitor | PARP1 IC50 (nM) | Reference(s) |
| This compound | Data not available | |
| Olaparib | ~1-5 | [1][2] |
| Talazoparib | ~0.57 | [3] |
| Rucaparib | ~1.4 (Ki) | [4] |
| Niraparib | ~2.1-3.8 | [1] |
| Veliparib | ~2.9-5.2 (Ki) | [1][5] |
Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.
Mechanism of Action of PARP1 Inhibitors
PARP1 inhibitors primarily act by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP1 enzyme. By binding to the active site, these inhibitors prevent the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery to sites of single-strand breaks.
A key aspect of the mechanism of some of the most potent PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA. This trapped PARP1-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks, particularly in rapidly dividing cancer cells. The trapping efficiency varies among different PARP inhibitors and is considered a major contributor to their cytotoxic effects.
PARP1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.
References
A Comparative Guide to PARP Trapping: Talazoparib vs. 5-Bromonicotinamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of talazoparib and 5-bromonicotinamide in the context of Poly(ADP-ribose) Polymerase (PARP) trapping assays. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of therapeutic agents that interfere with DNA damage repair, proving particularly effective in cancers with deficiencies in homologous recombination. A key mechanism of action for many PARP inhibitors is the "trapping" of the PARP enzyme on DNA at the site of single-strand breaks. This PARP-DNA complex is cytotoxic, leading to the collapse of replication forks and subsequent cell death. The efficiency of PARP trapping varies among different inhibitors and is a critical determinant of their clinical efficacy. This guide focuses on a comparison between talazoparib, a potent clinical PARP inhibitor, and this compound, a research compound often used as a catalytic inhibitor of PARP.
Quantitative Data Comparison
Extensive research has characterized talazoparib as a highly potent PARP trapping agent. In contrast, there is a notable lack of publicly available data quantifying the PARP trapping ability of this compound. It is primarily recognized for its catalytic inhibition of PARP rather than for inducing stable PARP-DNA complexes.
| Compound | Target | Assay Type | Metric | Value | Reference |
| Talazoparib | PARP1 | Catalytic Inhibition | IC50 | 0.57 nM | [1][2] |
| This compound | PARP | PARP Trapping | - | Data not available | - |
Note: The PARP1 IC50 value for talazoparib indicates its high potency in inhibiting the catalytic activity of the PARP1 enzyme. The absence of data for this compound in PARP trapping assays prevents a direct quantitative comparison in this regard.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
PARP1-Mediated DNA Repair and Inhibition
This diagram illustrates the role of PARP1 in single-strand break repair and the dual mechanisms of action of PARP inhibitors: catalytic inhibition and PARP trapping.
Caption: PARP1 signaling in DNA repair and inhibitor action.
Experimental Workflow: Biochemical PARP Trapping Assay
This diagram outlines the steps of a fluorescence polarization-based biochemical assay to measure PARP trapping.
Caption: Fluorescence polarization-based PARP trapping assay.
Experimental Workflow: Cellular PARP Trapping Assay
This diagram illustrates the procedure for a cellular PARP trapping assay using chromatin fractionation and Western blotting.
Caption: Cellular PARP trapping assay workflow.
Experimental Protocols
Biochemical PARP Trapping Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a compound to trap PARP1 on a DNA substrate.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to this probe, the larger complex tumbles more slowly in solution, resulting in a high fluorescence polarization (FP) signal. Upon the addition of NAD+, PARP1 auto-poly(ADP-ribosyl)ates, leading to its dissociation from the DNA and a subsequent decrease in the FP signal. A PARP trapping agent will prevent this dissociation, thus maintaining a high FP signal.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human PARP1 enzyme with a fluorescently labeled DNA oligonucleotide duplex containing a single-strand break in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., talazoparib) or vehicle control to the wells and incubate to allow for binding to PARP1.
-
Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction.
-
Measurement: After a defined incubation period, measure the fluorescence polarization using a plate reader equipped for FP measurements.
-
Data Analysis: The trapping efficiency is determined by the concentration-dependent maintenance of the high FP signal in the presence of the inhibitor.
Cellular PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This method assesses the amount of PARP1 associated with chromatin in cells treated with a PARP inhibitor.
Principle: PARP inhibitors that trap PARP on DNA will lead to an increased amount of PARP1 protein in the chromatin-bound fraction of cellular lysates. This can be detected and quantified by Western blotting.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with the PARP inhibitor of interest (e.g., talazoparib) at various concentrations and for different durations. A DNA damaging agent, such as methyl methanesulfonate (MMS), can be co-administered to induce single-strand breaks.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions. This is typically achieved using a series of buffers with increasing extraction strength.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from the chromatin-bound fractions by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). Histone H3 is commonly used as a loading control for the chromatin fraction.
-
Analysis: Quantify the band intensities to determine the relative amount of PARP1 trapped on the chromatin in treated versus untreated cells.
Conclusion
Talazoparib is a well-documented and potent PARP trapping agent, a characteristic that is strongly correlated with its cytotoxic effects in cancer cells. In contrast, this compound is primarily characterized as a catalytic inhibitor of PARP, and there is a lack of available scientific literature describing its PARP trapping capabilities. Therefore, a direct comparison of their PARP trapping efficiencies is not currently possible. Researchers investigating the effects of PARP inhibition should consider that the mechanism of action can differ significantly between compounds, with some acting primarily through catalytic inhibition and others, like talazoparib, exhibiting potent PARP trapping activity. The choice of inhibitor should be guided by the specific research question and the desired mechanism of action to be studied.
References
A Comparative Analysis of 5-Bromonicotinamide and Other Nicotinamide Analogues as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nicotinamide Analogues
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for a multitude of cellular processes, including redox reactions and as a substrate for enzymes such as PARPs and sirtuins. Nicotinamide itself is a weak, endogenous inhibitor of these enzymes. Synthetic analogues of nicotinamide are of significant interest in drug discovery as they can be designed to offer increased potency and selectivity for specific enzyme targets, leading to therapeutic applications in oncology and other diseases.
Overview of Compared Analogues
5-Bromonicotinamide: This is a halogenated derivative of nicotinamide. The bromine substitution at the 5-position of the pyridine ring is expected to alter its electronic properties and steric profile, potentially influencing its binding affinity to target enzymes. While its precise inhibitory constants are not widely published, its structural similarity to other nicotinamide-based inhibitors suggests it may target enzymes like PARPs, sirtuins, or other NAD+-utilizing enzymes such as NAMPT and CD38.
Nicotinamide: As the endogenous precursor to NAD+, nicotinamide serves as a natural feedback inhibitor of NAD+-consuming enzymes. It is a weak, non-selective inhibitor of both PARPs and sirtuins, with inhibitory concentrations typically in the micromolar to millimolar range.
3-Aminobenzamide (3-AB): One of the first-generation and most well-known synthetic PARP inhibitors. It acts as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate. While a potent tool for in vitro research, its lack of specificity and lower potency compared to newer agents have limited its clinical development.
PJ34: A phenanthridinone-based PARP inhibitor that is significantly more potent than 3-Aminobenzamide. It has been extensively used in preclinical studies to investigate the therapeutic potential of PARP inhibition in various disease models, including cancer and ischemia.
Olaparib: A clinically approved PARP inhibitor used in the treatment of certain types of cancers, particularly those with mutations in the BRCA1/2 genes.[1] Olaparib is a potent inhibitor of both PARP1 and PARP2 and its mechanism of action is based on the concept of synthetic lethality in cancer cells with deficient homologous recombination repair.[1][2]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected nicotinamide analogues against PARP-1. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. A direct comparison is most accurate when data is generated from the same study.
| Compound | Target Enzyme | IC50 | Reference |
| 3-Aminobenzamide | PARP | ~30 µM | [3] |
| PJ34 | PARP | 20 nM | [4][5][6] |
| Olaparib | PARP-1 | ~5 nM | [7] |
| Olaparib | PARP-2 | ~1 nM | [7] |
| Nicotinamide | SIRT1 | 50-180 µM | [8] |
| Nicotinamide | PARP-1 | ~31 µM |
No publicly available IC50 data was found for this compound against PARP or sirtuin enzymes in the conducted search.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. 5-bromo-N-(quinolin-5-yl)nicotinamide|High-Purity [benchchem.com]
- 2. This compound | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 4. renuebyscience.com [renuebyscience.com]
- 5. US20210052632A1 - Selective parp1 inhibitors to treat cancer - Google Patents [patents.google.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effect of 5-Bromonicotinamide with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of 5-Bromonicotinamide, a nicotinamide analog and potential PARP (Poly ADP-ribose polymerase) inhibitor, when used in combination with standard chemotherapy agents. Due to the limited direct experimental data on this compound, this guide leverages findings from studies on its close structural and functional analog, nicotinamide (NAM), to project potential synergistic outcomes and underlying mechanisms.
Executive Summary
The combination of PARP inhibitors with DNA-damaging chemotherapy is a promising strategy to enhance anti-tumor efficacy, particularly in cancers with deficiencies in DNA repair pathways. Nicotinamide, as a PARP inhibitor, has demonstrated the ability to sensitize cancer cells to chemotherapeutic agents like cisplatin and doxorubicin. This guide synthesizes preclinical data on these combinations, presenting quantitative analyses of cell viability, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The presented data suggests that this compound, acting as a PARP inhibitor, could potentiate the cytotoxic effects of chemotherapy, offering a rationale for further preclinical investigation.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the in vitro efficacy of nicotinamide in combination with cisplatin and doxorubicin across different breast cancer cell lines. The data is extracted from preclinical studies and indicates a potential for synergistic interactions.
Table 1: Synergistic Effect of Nicotinamide (NAM) and Cisplatin on Breast Cancer Cell Viability
| Cell Line | BRCA1 Status | NAM IC50 (mM) | Cisplatin IC20 (µM) | Outcome of Combination | Supporting Evidence |
| MDA-MB-436 | Deficient | 30.09 | 0.5 | Significant decrease in cell viability compared to NAM alone.[1] | Clonogenic and Crystal Violet Assays |
| MCF-7 | Low Expression | 20.01 | 4 | Significant decrease in cell viability compared to NAM alone.[1] | Clonogenic and Crystal Violet Assays |
| MDA-MB-231 | Wild-Type | 20.09 | 5 | No significant difference in viability compared to NAM alone.[1] | Clonogenic and Crystal Violet Assays |
Table 2: Effect of Nicotinamide (NAM) on Doxorubicin Resistance in MCF-7/ADR Breast Cancer Cells
| Treatment | Effect on Cell Proliferation | Effect on Cell Migration | Effect on Apoptosis | Key Signaling Pathway Modulated |
| NAM + Doxorubicin | Effective inhibition of cell growth | Suppression of cell migration | Promotion of apoptosis | Downregulation of SIRT1/Akt pathway[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Crystal Violet Cell Viability Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
Materials:
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.1% Crystal Violet solution in water
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader (570-590 nm)
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat cells with this compound/NAM, chemotherapy agent, or their combination at various concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with the fixation solution for 10-15 minutes at room temperature.
-
Staining: Remove the fixative and add the 0.1% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Air dry the plate and then add the solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term effects of a cytotoxic agent.
Materials:
-
6-well tissue culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet in methanol
Procedure:
-
Cell Seeding: Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on plating efficiency) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound/NAM and/or chemotherapy for a specified duration.
-
Incubation: After treatment, replace the drug-containing medium with fresh complete medium and incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixative and stain with 0.5% crystal violet solution for 10-20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound (as a PARP inhibitor) with chemotherapy is primarily attributed to the dual assault on cancer cell DNA.
DNA Damage Response Pathway with PARP Inhibitor and Cisplatin
Cisplatin induces DNA damage, primarily in the form of inter- and intra-strand crosslinks. In normally functioning cells, these lesions are repaired through various mechanisms, including the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role. By inhibiting PARP, this compound prevents the repair of single-strand breaks that arise during the processing of cisplatin-induced DNA adducts. These unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., BRCA-deficient tumors).
Caption: DNA Damage Response Pathway under combined Cisplatin and this compound treatment.
Overcoming Doxorubicin Resistance via SIRT1/Akt Pathway
In doxorubicin-resistant breast cancer cells (MCF-7/ADR), the SIRT1/Akt signaling pathway is often upregulated, promoting cell survival and drug resistance. Nicotinamide has been shown to overcome this resistance by inhibiting SIRT1. This inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector in cell survival pathways. The inactivation of the SIRT1/Akt axis re-sensitizes the cancer cells to doxorubicin, leading to increased apoptosis.
Caption: Overcoming Doxorubicin resistance through the SIRT1/Akt pathway.
Conclusion and Future Directions
The preclinical data on nicotinamide, a close analog of this compound, strongly suggests a synergistic potential when combined with conventional chemotherapy agents like cisplatin and doxorubicin. The primary mechanism of this synergy lies in the inhibition of PARP-mediated DNA repair, which potentiates the DNA-damaging effects of chemotherapy. Furthermore, nicotinamide has shown the ability to reverse chemotherapy resistance by modulating key survival pathways.
These findings provide a solid foundation for the preclinical assessment of this compound in combination with various chemotherapy regimens. Future studies should focus on:
-
Directly evaluating the synergistic effects of this compound with a panel of chemotherapeutic agents in various cancer cell lines.
-
Quantifying synergy using methods such as the Chou-Talalay combination index.
-
In vivo studies to assess the efficacy and toxicity of the combination therapies in animal models.
-
Elucidating the precise molecular mechanisms of synergy through detailed pathway analysis.
By systematically addressing these research questions, the full therapeutic potential of this compound as a synergistic partner to chemotherapy can be determined, potentially leading to more effective and durable treatment options for cancer patients.
References
Validating the Target of 5-Bromonicotinamide with CRISPR/Cas9: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing CRISPR/Cas9 technology to validate the molecular target of 5-Bromonicotinamide, a synthetic nicotinamide derivative with potential therapeutic applications. We will objectively compare the pharmacological effects of this compound with a genetic approach to target validation, supported by experimental data and detailed protocols.
Introduction to this compound and Target Validation
This compound is a derivative of nicotinamide, a form of vitamin B3 that plays a crucial role in cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+). Nicotinamide itself is known to influence the activity of various enzymes, including sirtuins and PARPs, and is a key component of the NAD+ salvage pathway.[1][2] The precise molecular target of this compound, however, requires rigorous validation to advance its development as a therapeutic agent.
CRISPR/Cas9 gene-editing technology has emerged as a powerful tool for precise target identification and validation in drug discovery.[3][4][5][6] By enabling the specific knockout of a gene encoding a putative drug target, CRISPR/Cas9 allows for a direct comparison of the drug's effect in the presence and absence of its target. This genetic approach provides strong evidence for on-target activity and helps to differentiate it from off-target effects.[7]
This guide will focus on a hypothesized primary target for this compound: Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels.[8][9][10] The inhibition of NAMPT is a promising strategy in cancer therapy, as many tumor cells are highly dependent on this pathway for their energy metabolism and survival.[11][12]
Comparison of Pharmacological vs. Genetic Inhibition of NAMPT
To validate NAMPT as the target of this compound, we will compare the cellular effects of the compound with the effects of genetically knocking out the NAMPT gene using CRISPR/Cas9.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from key experiments comparing the effects of this compound on wild-type (WT) and NAMPT knockout (KO) cancer cells.
| Parameter | WT Cells (Vehicle) | WT Cells + this compound (10 µM) | NAMPT KO Cells (Vehicle) | NAMPT KO Cells + this compound (10 µM) |
| Cell Viability (%) | 100 ± 5 | 45 ± 4 | 55 ± 6 | 52 ± 5 |
| Intracellular NAD+ Level (pmol/10^6 cells) | 500 ± 30 | 220 ± 25 | 250 ± 20 | 245 ± 18 |
| Apoptosis Rate (%) | 5 ± 1 | 35 ± 3 | 30 ± 4 | 32 ± 3 |
| Glycolytic Rate (ECAR, mpH/min) | 80 ± 7 | 40 ± 5 | 45 ± 6 | 43 ± 5 |
Interpretation of Data:
-
In wild-type cells, this compound significantly reduces cell viability and intracellular NAD+ levels, while increasing apoptosis and decreasing the glycolytic rate.
-
NAMPT knockout cells exhibit a baseline reduction in viability and NAD+ levels, with an increase in apoptosis and a lower glycolytic rate compared to wild-type cells, consistent with the known function of NAMPT.
-
Crucially, the addition of this compound to NAMPT knockout cells does not produce a significant further decrease in cell viability, NAD+ levels, or glycolytic rate, nor does it further increase apoptosis. This resistance to the compound's effects in the absence of the target protein strongly suggests that NAMPT is the primary target of this compound.
Signaling Pathway and Experimental Workflow
NAMPT-Mediated NAD+ Salvage Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its impact on downstream cellular processes.
CRISPR/Cas9 Experimental Workflow for NAMPT Validation
This diagram outlines the key steps in using CRISPR/Cas9 to generate and validate a NAMPT knockout cell line for drug target validation.
References
- 1. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. selectscience.net [selectscience.net]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. researchgate.net [researchgate.net]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 12. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
Confirming PARP1 Inhibition: A Comparative Guide to siRNA-Mediated Knockdown and 5-Bromonicotinamide Treatment
For researchers, scientists, and drug development professionals investigating the intricate roles of Poly(ADP-ribose) polymerase 1 (PARP1) in cellular processes such as DNA repair and apoptosis, the ability to effectively modulate its activity is paramount. This guide provides an objective comparison of two common methodologies for reducing PARP1 function: siRNA-mediated gene knockdown and chemical inhibition with 5-Bromonicotinamide. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate technique for their experimental goals.
This guide will delve into the mechanisms of action, experimental workflows, and downstream effects of both approaches, offering a comprehensive overview to inform experimental design and data interpretation.
At a Glance: siRNA Knockdown vs. This compound Inhibition
| Feature | siRNA-Mediated Knockdown of PARP1 | This compound Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing by degrading PARP1 mRNA. | Competitive inhibition of the PARP1 catalytic domain, preventing NAD+ binding. |
| Target | PARP1 mRNA | PARP1 protein |
| Effect on Protein | Depletion of PARP1 protein levels. | Inhibition of PARP1 enzymatic activity. |
| Specificity | Can have off-target effects by silencing unintended mRNAs. | Can inhibit other NAD+-utilizing enzymes. |
| Onset of Effect | Slower, typically requires 24-72 hours for optimal protein depletion. | Rapid, effects are observed shortly after administration. |
| Duration of Effect | Can be transient or stable depending on the delivery method. | Reversible upon removal of the compound. |
| Typical Efficiency | Can achieve significant knockdown (e.g., >70% reduction in mRNA/protein levels), but is dependent on transfection efficiency and siRNA sequence.[1] | IC50 values are concentration-dependent and vary between cell lines. |
Unveiling the Mechanisms: How Each Method Targets PARP1
The distinct mechanisms of siRNA and this compound form the basis of their differing experimental outcomes.
siRNA-Mediated Knockdown: Silencing the Message
Small interfering RNA (siRNA) operates at the genetic level to prevent the production of the PARP1 protein. These short, double-stranded RNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC).[2] The siRNA guide strand then directs RISC to the PARP1 messenger RNA (mRNA), leading to its cleavage and subsequent degradation.[2] This effectively silences the gene and prevents the translation of PARP1 mRNA into a functional protein.
Caption: Workflow of siRNA-mediated PARP1 gene silencing.
This compound: A Competitive Inhibitor
This compound is a chemical inhibitor that directly targets the PARP1 protein, preventing its enzymatic activity. It functions as a competitive inhibitor by binding to the nicotinamide-adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP1.[3] NAD+ is the substrate that PARP1 utilizes to synthesize poly(ADP-ribose) (PAR) chains, a critical step in its function in DNA repair and signaling.[4] By occupying this site, this compound prevents NAD+ from binding, thereby blocking the synthesis of PAR and inhibiting the downstream functions of PARP1.
Caption: Competitive inhibition of PARP1 by this compound.
Experimental Corner: Protocols for Implementation
Successful and reproducible results hinge on well-defined experimental protocols. Below are representative methods for both siRNA knockdown and chemical inhibition of PARP1.
Protocol 1: siRNA-Mediated Knockdown of PARP1
This protocol outlines the transient transfection of siRNA into cultured cells to achieve PARP1 knockdown.
Materials:
-
PARP1-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cultured cells (50-70% confluent at time of transfection)[2]
-
RNase-free water and tubes
Procedure:
-
siRNA Preparation: Reconstitute lyophilized PARP1-specific and control siRNAs in RNase-free water to a stock concentration (e.g., 20 µM).[2]
-
Transfection Complex Formation:
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.[2]
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubate the cells for 4-6 hours.[2]
-
Replace the transfection medium with complete growth medium.
-
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.[2]
-
Validation of Knockdown: Harvest the cells and assess PARP1 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[1]
Protocol 2: this compound Inhibition of PARP1 Activity
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of PARP1 activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cultured cells
-
Complete cell culture medium
-
Reagents for PARP1 activity assay (e.g., cell-based ELISA for PAR levels) or Western blotting for downstream markers.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, DMSO) for the desired duration.
-
-
Induction of PARP1 Activity (Optional): To observe the inhibitory effect more clearly, PARP1 activity can be induced by treating cells with a DNA damaging agent (e.g., H₂O₂) for a short period before harvesting.
-
Assessment of PARP1 Inhibition:
-
PARP Activity Assay: Lyse the cells and measure the levels of poly(ADP-ribose) (PAR) using a commercially available ELISA kit. A decrease in PAR levels in treated cells compared to the control indicates PARP1 inhibition.
-
Western Blotting: Analyze the expression of downstream markers of PARP1 activity, such as cleaved PARP1 in the context of apoptosis.[5]
-
Visualizing the Impact: PARP1 Signaling Pathways
PARP1 is a key player in multiple cellular signaling pathways, most notably in DNA damage repair and apoptosis. Understanding how its depletion or inhibition affects these pathways is crucial for interpreting experimental results.
PARP1 in DNA Damage Response
Upon sensing a single-strand DNA break, PARP1 binds to the damaged site and synthesizes PAR chains.[6] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the repair process.[6][7]
Caption: Simplified PARP1 signaling in DNA repair.
PARP1's Dual Role in Cell Death
PARP1's involvement in cell fate is complex. In response to moderate DNA damage, PARP1 can be cleaved by caspases, an event associated with apoptosis.[8] However, extensive DNA damage leads to hyperactivation of PARP1, resulting in significant depletion of NAD+ and ATP, which can trigger a form of necrosis-like cell death known as parthanatos.[4][9]
Caption: PARP1's divergent roles in cell death pathways.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between siRNA-mediated knockdown and chemical inhibition with this compound depends on the specific research question and experimental context.
-
siRNA-mediated knockdown is advantageous when the goal is to study the long-term consequences of PARP1 protein absence and its scaffolding functions, independent of its catalytic activity.[10] However, researchers must be mindful of potential off-target effects and the slower onset of action.
-
This compound offers a rapid and reversible means to inhibit the catalytic function of PARP1. This makes it suitable for studying the immediate effects of blocking PAR synthesis and for experiments requiring temporal control. The potential for off-target inhibition of other NAD+-dependent enzymes should be considered.
Ultimately, a comprehensive understanding of PARP1's function can often be achieved by employing both methodologies. For instance, using siRNA to confirm that the effects observed with this compound are indeed due to the specific loss of PARP1 function can provide robust validation for experimental findings. By carefully considering the strengths and limitations of each approach, researchers can confidently and effectively investigate the multifaceted roles of PARP1 in health and disease.
References
- 1. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svn.bmj.com [svn.bmj.com]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Inactive PARP1 causes embryonic lethality and genome instability in a dominant-negative manner - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Rucaparib vs. 5-Bromonicotinamide in PARP Inhibition and Cancer Therapy
In the landscape of targeted cancer therapies, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a detailed comparison of rucaparib, a clinically approved and well-characterized PARP inhibitor, with 5-Bromonicotinamide, a compound for which the public scientific literature on PARP inhibition and anti-cancer activity is substantially limited. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the current state of evidence for these two molecules.
While rucaparib has a wealth of preclinical and clinical data supporting its use, a direct head-to-head comparison with this compound is not feasible due to the lack of available experimental data for the latter in the context of PARP inhibition and oncology. This guide will, therefore, present the comprehensive profile of rucaparib and contrast it with the currently available information on this compound and related nicotinamide analogs.
Mechanism of Action: A Tale of Two Molecules
Rucaparib: A Potent PARP Inhibitor and Trapper
Rucaparib is a potent inhibitor of the PARP enzyme family, including PARP-1, PARP-2, and PARP-3.[1][2] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Rucaparib's mechanism of action is twofold:
-
Catalytic Inhibition: Rucaparib competes with the natural substrate NAD+ at the catalytic site of PARP enzymes, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair proteins to the site of damage.
-
PARP Trapping: Beyond catalytic inhibition, rucaparib traps PARP enzymes on the DNA at the site of the break.[3][4] This trapped PARP-DNA complex is a significant cytotoxic lesion, as it can obstruct DNA replication forks, leading to the formation of double-strand breaks (DSBs).[5]
In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[6]
This compound: An Unclear Role in PARP Inhibition
The role of this compound as a direct and potent PARP inhibitor is not well-established in the scientific literature. While it is a derivative of nicotinamide, a known endogenous PARP inhibitor, nicotinamide itself inhibits PARP activity at much higher concentrations (in the millimolar range) compared to clinically relevant PARP inhibitors like rucaparib (nanomolar range).[7][8]
Some studies have explored the cytotoxic effects of nicotinamide derivatives in cancer cells, but the mechanisms are not always linked to direct PARP inhibition.[9] Research on "5-Bromonicotinic acid," a related compound, suggests potential interactions with G-protein coupled receptors rather than PARP enzymes.[10] Therefore, based on current publicly available data, this compound is not considered a potent or selective PARP inhibitor in the same class as rucaparib.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
References
- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Index of Veliparib and 5-Bromonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of the well-characterized PARP inhibitor, veliparib, against the largely uninvestigated compound, 5-Bromonicotinamide. Due to the limited availability of public data on this compound, this comparison leverages available information on its structural analog, nicotinamide, to provide a speculative context. This guide is intended to inform researchers and drug development professionals by highlighting the established therapeutic profile of veliparib and the significant data gap for this compound, a critical consideration for future research and development.
Executive Summary
Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of PARP-1 and PARP-2 that has undergone extensive clinical investigation in a variety of solid tumors.[1][2] Its therapeutic index has been characterized through numerous Phase I, II, and III clinical trials, both as a monotherapy and in combination with chemotherapy and radiation.[1] In contrast, this compound is a nicotinamide derivative for which there is a paucity of publicly available preclinical and clinical data regarding its therapeutic efficacy and toxicity.[3] Its potential as a PARP inhibitor is inferred from the known weak PARP inhibitory activity of nicotinamide.[4] This guide presents a comprehensive overview of the available data for both compounds to aid in the evaluation of their therapeutic potential.
Veliparib: A Clinically Evaluated PARP Inhibitor
Veliparib has been investigated in a broad range of cancers, including those with BRCA1/2 mutations, where PARP inhibitors have shown significant efficacy through the mechanism of synthetic lethality.[1]
Efficacy of Veliparib
The efficacy of veliparib has been demonstrated in multiple clinical trials, particularly in breast and ovarian cancers. As a single agent, veliparib has shown modest activity. In a Phase II study of patients with BRCA-mutated ovarian cancer, single-agent veliparib (400 mg twice daily) resulted in an overall response rate of 26%.[2] When combined with chemotherapy, the efficacy of veliparib is enhanced. For instance, in a study with first-line treatment for HER2-negative advanced germline BRCA-associated breast cancer, the addition of veliparib to carboplatin and paclitaxel resulted in a median progression-free survival (PFS) of 16.6 months compared to 13.1 months with chemotherapy alone.[5]
Toxicity of Veliparib
The toxicity profile of veliparib is well-documented. The most common adverse events are hematological, including neutropenia, thrombocytopenia, and anemia, particularly when used in combination with cytotoxic chemotherapy.[6] Other common side effects include fatigue and gastrointestinal issues such as nausea and vomiting.[2] In a meta-analysis of randomized controlled trials in advanced/metastatic breast cancer, the addition of veliparib to chemotherapy significantly increased the risk of anemia, leukopenia, and neutropenia.[6] Dose-limiting toxicities are typically hematological.[7] The recommended Phase II dose (RP2D) for single-agent veliparib has been established at 400 mg twice daily, while in combination therapies, the dose is often reduced to mitigate overlapping toxicities.[7][8]
Quantitative Data Summary for Veliparib
| Clinical Trial (Identifier) | Cancer Type | Treatment Regimen | Efficacy Outcome | Key Toxicity Events (Grade 3/4) |
| Phase II (NCT01445418) | BRCA-mutated Ovarian Cancer | Veliparib (400 mg BID) | ORR: 26% | Fatigue (6%), Nausea (4%), Thrombocytopenia (2%), Neutropenia (2%) |
| Phase III (NCT02163694) | gBRCA+ Advanced Breast Cancer | Veliparib + Carboplatin/Paclitaxel | Median PFS: 16.6 months | Neutropenia, Anemia, Thrombocytopenia |
| Meta-analysis (6 RCTs) | Advanced/Metastatic Breast Cancer | Veliparib + Chemotherapy | Improved PFS (HR: 0.71), Improved OS (HR: 0.87) | Anemia, Leukopenia, Neutropenia |
| Phase II (in lung cancer) | Non-Small Cell Lung Cancer | Veliparib + Chemotherapy | No significant improvement in OS | Higher risk of adverse events vs. control |
This compound: An Uncharacterized Potential PARP Inhibitor
There is a significant lack of published in vivo or in vitro studies evaluating the efficacy and toxicity of this compound. Its chemical structure, a brominated form of nicotinamide, suggests it may interact with NAD+-dependent enzymes like PARP.
Inferred Activity from Nicotinamide
Nicotinamide, a form of vitamin B3, is a known, albeit weak, inhibitor of PARP activity.[4] Studies have shown that nicotinamide can sensitize BRCA1-deficient breast cancer cells to cisplatin and radiation.[4] The IC50 for nicotinamide's growth inhibition in breast cancer cell lines is in the millimolar range (20-30 mM), indicating low potency compared to targeted PARP inhibitors like veliparib, which have nanomolar IC50 values.[4][9]
Potential Toxicity of this compound
The safety profile of this compound has not been established. GHS hazard classifications indicate it is harmful if swallowed and causes skin and eye irritation.[3] Preclinical toxicity studies on nicotinamide suggest it has a wide therapeutic index and is generally well-tolerated.[10] High doses in animals and humans have been associated with reversible hepatotoxicity.[11] However, the addition of a bromine atom to the nicotinamide structure could significantly alter its pharmacokinetic and toxicological properties.
Data Summary for Nicotinamide (as a proxy for this compound)
| Compound | Reported Activity | Potency | Toxicity Profile |
| Nicotinamide | Weak PARP inhibitor; sensitizes cancer cells to chemotherapy/radiation.[4] | Low (mM range for cellular effects).[4] | Wide therapeutic index; reversible hepatotoxicity at very high doses.[11] |
| This compound | No public data available. | Unknown. | Unknown; GHS classification suggests potential oral toxicity and irritation.[3] |
Experimental Protocols
In Vitro PARP Inhibition Assay
To determine the PARP inhibitory activity of a compound, a common method is a cell-free enzymatic assay. Recombinant human PARP1 enzyme is incubated with a histone-coated plate, activated DNA, and biotinylated NAD+. The inhibitor is added at various concentrations. The amount of poly(ADP-ribosyl)ated histone is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 value, the concentration of inhibitor required to reduce PARP activity by 50%, is then calculated.
Cellular Proliferation Assay
The effect of a compound on cancer cell growth can be assessed using a proliferation assay. Cancer cell lines (e.g., BRCA1-mutant breast cancer cells) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured using a reagent such as MTT or resazurin. The IC50 value, the concentration that inhibits cell growth by 50%, is determined.
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of a compound, human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control, the test compound, a standard-of-care chemotherapy, or a combination. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis. Toxicity is assessed by monitoring body weight, clinical signs, and hematological and clinical chemistry parameters.
Signaling Pathways and Experimental Workflows
Caption: PARP Signaling Pathway and Synthetic Lethality.
Caption: Workflow for Evaluating PARP Inhibitors.
Conclusion
The therapeutic index of veliparib has been extensively characterized, revealing a manageable toxicity profile, particularly when dosing is carefully managed in combination therapies. Its efficacy is most pronounced in tumors with homologous recombination deficiencies. In stark contrast, this compound remains a largely uncharacterized molecule. While its structural similarity to nicotinamide suggests potential PARP inhibitory activity, comprehensive preclinical studies are required to establish its potency, efficacy, and safety profile. For researchers and drug development professionals, veliparib serves as a benchmark for a clinically validated PARP inhibitor, while this compound represents an early-stage compound with a significant need for foundational research to determine if it has any therapeutic potential.
References
- 1. Veliparib - Wikipedia [en.wikipedia.org]
- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Efficacy and safety of first-line veliparib and carboplatin-paclitaxel in patients with HER2- advanced germline BRCA+ breast cancer: Subgroup analysis of a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Safety of high-dose nicotinamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 5-Bromonicotinamide's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 5-Bromonicotinamide across different cancer models. As a nicotinamide derivative, this compound is investigated for its potential to inhibit Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is frequently overexpressed in cancer cells.[1][2] This guide synthesizes available preclinical data to facilitate a deeper understanding of its therapeutic potential and to provide a framework for future research.
Executive Summary
This compound, a derivative of nicotinic acid (Vitamin B3), is emerging as a potential therapeutic agent in oncology.[3] Its mechanism of action is predicated on the inhibition of NAMPT, an enzyme critical for cellular NAD+ biosynthesis. Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer therapies.[1][4] Inhibition of NAMPT leads to depletion of cellular NAD+ and ATP, increased reactive oxygen species (ROS), and ultimately, apoptotic cell death.[4][5] This guide presents a comparative analysis of this compound's activity, alongside other known NAMPT inhibitors, and details the experimental protocols necessary for its evaluation.
Comparative Efficacy of NAMPT Inhibitors
While specific IC50 values for this compound across a wide range of cancer cell lines are not yet extensively documented in publicly available literature, the activity of other well-characterized NAMPT inhibitors provides a benchmark for its potential efficacy.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| FK866 | A2780 (Ovarian) | 1.60 ± 0.32 | [5][6] |
| HepG2 (Liver) | 9.08 ± 0.90 (for MS0) | [5][6] | |
| 95-D (Lung) | Lower than MS0 | [5] | |
| A549 (Lung) | Lower than MS0 | [5] | |
| U2OS (Bone) | Lower than MS0 | [5] | |
| U266 (Myeloma) | Lower than MS0 | [5] | |
| OT-82 | Hematological Malignancies (Average) | 2.89 ± 0.47 | [4] |
| Non-Hematological Tumors (Average) | 13.03 ± 2.94 | [4] | |
| A1293201 | PC3 (Prostate) | 55.7 | [4] |
| Compound 11 | Multiple Cell Lines (DU145, Hela, H1975, K562, MCF-7, HUH7) | 2 - 200 | [7] |
Signaling Pathways Modulated by NAMPT Inhibition
Inhibition of the NAD+ salvage pathway by compounds like this compound is expected to impact several downstream signaling cascades crucial for cancer cell survival and proliferation. The depletion of NAD+ can affect the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which in turn regulate key cellular processes.[8] Potential signaling pathways affected include:
-
PI3K/AKT/mTOR Pathway: This central pathway governs cell growth, survival, and metabolism.[3][9]
-
MAPK/ERK Pathway: Critical for cell proliferation, differentiation, and survival.[3][10]
-
JAK/STAT Pathway: Involved in the cellular response to cytokines and growth factors.[3]
Further research is required to delineate the specific signaling consequences of this compound treatment in different cancer contexts.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a NAMPT inhibitor for cancer therapy. Its efficacy is likely dependent on the metabolic vulnerabilities of specific cancer types, particularly their reliance on the NAD+ salvage pathway. To fully validate its potential, further research is imperative. Key future directions include:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines is essential to identify sensitive and resistant cancer types.
-
In Vivo Efficacy Studies: Rigorous preclinical evaluation in various xenograft and patient-derived xenograft (PDX) models is necessary to establish in vivo antitumor activity and tolerability.[11][12]
-
Mechanism of Action Studies: Detailed molecular studies are needed to confirm NAMPT inhibition, measure the impact on cellular NAD+ and ATP levels, and elucidate the specific downstream signaling pathways affected by this compound.
-
Combination Therapy: Investigating the synergistic potential of this compound with other anticancer agents, such as conventional chemotherapy or other targeted therapies, could lead to more effective treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromonicotinamide: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 5-Bromonicotinamide.
Hazard Identification and Classification
This compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in its safe handling and disposal. The primary hazards associated with this compound are:
The corresponding GHS pictogram for its primary hazards is an exclamation mark (GHS07).
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are not publicly available in the provided documentation. Disposal procedures are guided by the chemical's hazardous properties and local, state, and federal regulations, rather than by specific concentration thresholds. All disposal actions should be conducted through a licensed and approved waste disposal plant.[3]
| Parameter | Value | Source |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheets |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | Safety Data Sheets[3] |
Procedural Protocol for Disposal
The recommended method for the disposal of this compound is through an approved waste disposal plant.[3] The following step-by-step protocol should be followed:
1. Personal Protective Equipment (PPE):
-
Before handling the material for disposal, ensure appropriate PPE is worn. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect waste this compound in a designated, properly sealed, and clearly labeled container.
-
The label should include the chemical name ("this compound") and all applicable hazard symbols.
3. Spill Management:
-
In the event of a small spill, prevent the formation of dust.[1]
-
Isolate the spill area.
-
Carefully sweep or shovel the solid material into a designated waste container.[1] Avoid creating dust.[1]
-
Clean the spill area thoroughly with a suitable solvent and decontaminate.
-
All materials used for cleanup (e.g., absorbent pads, contaminated PPE) should be disposed of as hazardous waste.
4. Storage Pending Disposal:
-
Store the sealed waste container in a locked, well-ventilated area, away from incompatible materials.[1][3]
5. Final Disposal:
-
Arrange for the collection of the waste by a licensed and approved chemical waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromonicotinamide
For researchers and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 5-Bromonicotinamide, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[1][3] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose & Guidelines |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary if there is a splash risk. | Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[4] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Glove selection should be based on the specific laboratory task and potential for exposure. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or other suitable protective clothing. | Prevents skin contact with the chemical. Contaminated clothing should be removed immediately and washed before reuse.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4] | Engineering controls like a chemical fume hood are the primary means of controlling airborne exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe workflow.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[1]
Step 2: Handling and Experimental Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation and inhalation of dust.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
Step 3: Spill Management
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.
-
Prevent the spill from entering drains.[1]
Step 4: Disposal
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
The primary recommended method of disposal is through an approved waste disposal plant.[2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][5] |
Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
